Carboplatin
Description
Properties
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLESAACUTLOWQZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Carboplatin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carboplatin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carboplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |
| Record name | CARBOPLATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |
| Record name | CARBOPLATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals | |
CAS No. |
41575-94-4 | |
| Record name | Carboplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41575-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG3F62OND5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBOPLATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carboplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Characterization of Carboplatin for Research
This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Carboplatin, a second-generation platinum-based anticancer agent. Designed for researchers, scientists, and drug development professionals, this document details established synthetic methodologies, rigorous characterization protocols, and the underlying mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.
Chemical Synthesis of this compound
This compound, with the chemical name cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is synthesized through a multi-step process. The most common and well-documented laboratory-scale synthesis involves the reaction of a platinum(II) complex with a salt of 1,1-cyclobutanedicarboxylic acid. Two primary routes are detailed below, starting from either cisplatin or a diiodo-platinum(II) intermediate.
Synthesis of the Key Ligand: 1,1-Cyclobutanedicarboxylic Acid
The synthesis of the chelating ligand, 1,1-cyclobutanedicarboxylic acid, is a critical precursor step. A common method involves the malonic ester synthesis.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate, followed by the slow addition of 1,3-dibromopropane. The reaction mixture is then heated under reflux. After the reaction is complete, the ethanol is removed by distillation. The residue is taken up in water and extracted with diethyl ether. The ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The crude diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After reflux, the ethanol is distilled off. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid. The white solid is collected by filtration, washed with cold water, and can be recrystallized from hot water or ethyl acetate to yield the pure product.
Synthesis of this compound from Cisplatin
This is a widely used method that involves the reaction of cisplatin with a silver salt to form an aqueous intermediate, which is then reacted with 1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of this compound from Cisplatin
-
Formation of the Diaqua Complex: Suspend cisplatin in water and add a stoichiometric amount of silver nitrate. The mixture is stirred in the dark at room temperature. The reaction leads to the precipitation of silver chloride.
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Filtration: The precipitated silver chloride is removed by filtration, yielding a clear aqueous solution of cis-[Pt(NH₃)₂(H₂O)₂]²⁺.
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Reaction with 1,1-Cyclobutanedicarboxylic Acid: To the filtrate, add a solution of 1,1-cyclobutanedicarboxylic acid, previously neutralized with a base such as potassium hydroxide. The reaction mixture is heated gently (e.g., to 50 °C) and stirred.
-
Crystallization and Purification: The solution is then concentrated under reduced pressure and cooled to induce crystallization of this compound. The resulting white crystals are collected by filtration, washed with cold water, then ethanol, and finally diethyl ether, and dried under vacuum.
Synthesis of this compound from cis-Diamminediiodoplatinum(II)
An alternative route that avoids the direct use of cisplatin involves the synthesis of a diiodo intermediate.
Experimental Protocol: Synthesis of this compound from cis-Diamminediiodoplatinum(II)
-
Synthesis of cis-Diamminediiodoplatinum(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and treated with an excess of potassium iodide (KI) to form K₂[PtI₄]. To this solution, aqueous ammonia is added to precipitate yellow cis-diamminediiodoplatinum(II). The precipitate is filtered, washed with water, ethanol, and ether, and dried.
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Formation of the Diaqua Complex: The cis-diamminediiodoplatinum(II) is suspended in water and reacted with a stoichiometric amount of silver nitrate. The mixture is stirred at an elevated temperature (e.g., 50-60 °C) in the dark. The precipitated silver iodide is removed by filtration.
-
Formation of this compound: The resulting aqueous solution of the diaqua platinum(II) complex is then reacted with potassium 1,1-cyclobutanedicarboxylate (prepared by neutralizing 1,1-cyclobutanedicarboxylic acid with potassium hydroxide). The solution is heated, then cooled to crystallize this compound. The product is collected, washed, and dried as described in the previous method.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Spectroscopic and Analytical Data
The table below summarizes the expected characterization data for this compound.
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (D₂O) | Chemical Shift (δ) | ~2.0-2.2 ppm (quintet, 2H, -CH₂-), ~2.8-3.0 ppm (triplet, 4H, -CH₂-C-CH₂-) |
| ¹³C NMR (D₂O) | Chemical Shift (δ) | ~16 ppm (-CH₂-), ~31 ppm (-CH₂-C-CH₂-), ~55 ppm (quaternary C), ~180 ppm (COO) |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3100 (N-H stretch), ~1640 (C=O stretch, carboxylate), ~1380 (C-O stretch) |
| HPLC | Retention Time | ~2.2 - 5.2 min (depending on conditions) |
| Column | C18 reverse-phase | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | |
| Detection | UV at ~230 nm | |
| Elemental Analysis | % C | Theoretical: 19.41%, Found: ~19.17%[1] |
| % H | Theoretical: 3.26%, Found: ~3.34%[1] | |
| % N | Theoretical: 7.55%, Found: ~7.44%[1] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the synthesized this compound in deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected data.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the this compound, typically as a KBr pellet or using an ATR accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of the synthesized this compound in the mobile phase.
-
Set up the HPLC system with a C18 column and a mobile phase such as a mixture of acetonitrile and water (e.g., 5:95 v/v) with a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm.
-
Inject the standard and sample solutions and record the chromatograms.
-
Compare the retention time of the sample peak with that of the standard to confirm identity and determine the purity by calculating the peak area percentage.
-
-
Elemental Analysis:
-
Submit a pure, dry sample of the synthesized this compound to an analytical laboratory for C, H, and N analysis.
-
Compare the experimentally determined weight percentages with the theoretical values calculated for the molecular formula C₆H₁₂N₂O₄Pt.
-
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through its interaction with DNA. Upon entering a cell, the relatively inert this compound molecule undergoes hydrolysis, where the dicarboxylate ligand is slowly replaced by water molecules, forming a reactive aqua-platinum species. This activated form then binds to DNA, preferentially at the N7 position of guanine and adenine bases. This binding leads to the formation of intrastrand and interstrand DNA crosslinks. These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
The cellular response to this compound-induced DNA damage involves a complex signaling network known as the DNA Damage Response (DDR) pathway.
DNA Damage Response Pathway Diagram
Caption: this compound's mechanism of action pathway.
This guide provides a foundational framework for the synthesis and characterization of this compound in a research setting. Adherence to these detailed protocols will enable the production and validation of high-purity this compound for further scientific investigation.
References
Carboplatin's Impact on G2/M Cell Cycle Checkpoint Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and testicular cancers. Its primary mechanism of action involves the formation of DNA adducts, leading to the activation of the DNA damage response (DDR) and subsequent cell cycle arrest, primarily at the G2/M checkpoint. This in-depth technical guide elucidates the molecular mechanisms underlying this compound-induced G2/M arrest, providing a comprehensive resource for researchers and drug development professionals. The guide details the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating this critical cellular response.
Core Mechanism: DNA Damage and G2/M Checkpoint Activation
This compound exerts its cytotoxic effects by binding to DNA, forming intra- and inter-strand crosslinks.[1] These lesions distort the DNA helix, obstructing DNA replication and transcription.[1] This genotoxic stress triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). The DDR orchestrates a temporary halt in the cell cycle, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.
The induction of G2/M arrest by this compound is a well-documented phenomenon. For instance, in 5637 bladder cancer cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase, reaching 56.3% at 48 hours and 52.6% at 72 hours post-treatment.[2] Similarly, studies in p53-null ovarian cancer cells (SKOV3) demonstrated a significant increase in the G2/M population upon acquiring this compound resistance.[3]
Quantitative Data on this compound-Induced G2/M Arrest
The following table summarizes quantitative data from various studies investigating the effect of this compound on cell cycle distribution, specifically focusing on the percentage of cells arrested in the G2/M phase.
| Cell Line | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| 5637 (Bladder Cancer) | IC50 (289.3 µM) | 48 hours | 56.3 ± (not specified) | [2] |
| 5637 (Bladder Cancer) | IC50 (289.3 µM) | 72 hours | 52.6 ± (not specified) | [2] |
| carR-SKOV3 (this compound-Resistant Ovarian Cancer, p53 null) | Not Applicable (Resistant Line) | Not Applicable | 23.42 ± (not specified) | [3] |
| nonR-SKOV3 (Parental Ovarian Cancer, p53 null) | Not Applicable (Parental Line) | Not Applicable | 20.73 ± (not specified) | [3] |
Signaling Pathways Orchestrating G2/M Arrest
The G2/M arrest induced by this compound is governed by a complex network of signaling pathways. The primary initiator is the recognition of DNA damage by sensor proteins, which in turn activate a cascade of protein kinases.
The ATM/ATR-Chk1/Chk2 Pathway
The master regulators of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including the bulky adducts formed by this compound.[4][5]
Upon activation, ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[6] Chk1 and Chk2 are crucial effectors that propagate the damage signal and enforce the G2/M checkpoint.[6] They achieve this by targeting key regulators of the G2/M transition.
Regulation of the Cyclin B1-Cdk1 Complex
The progression from G2 to mitosis is driven by the master regulatory complex, Cyclin B1-Cdk1 (also known as Mitosis-Promoting Factor, MPF).[7] The activity of this complex is tightly regulated through phosphorylation. The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine 14 and Tyrosine 15, keeping the complex in an inactive state during G2.[8] For mitotic entry, the phosphatase Cdc25C must remove these inhibitory phosphates.[9]
This compound-induced G2/M arrest is primarily achieved by preventing the activation of the Cyclin B1-Cdk1 complex.[3] This is accomplished through multiple mechanisms orchestrated by the activated checkpoint kinases:
-
Inhibition of Cdc25C: Chk1 and Chk2 phosphorylate Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby preventing it from dephosphorylating and activating nuclear Cdk1.[9]
-
Activation of Wee1: The DDR can also lead to the stabilization and activation of Wee1, further promoting the inhibitory phosphorylation of Cdk1.[1]
The Role of p53 and p21
The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[10] Upon phosphorylation by Chk1/Chk2, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 targets is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[3]
p21 plays a crucial role in maintaining the G2 arrest by directly binding to and inhibiting the activity of the Cyclin B1-Cdk1 complex.[11] This provides an additional layer of regulation to ensure that cells with damaged DNA do not prematurely enter mitosis. However, it is important to note that this compound can induce G2/M arrest through both p53-dependent and p53-independent mechanisms. In cells with mutated or absent p53, the checkpoint is primarily maintained by the Chk1/Chk2-mediated inhibition of Cdc25C.[3]
The Involvement of Polo-like Kinase 1 (Plk1)
Polo-like kinase 1 (Plk1) is a key promoter of mitotic entry.[12] It has a multifaceted role in activating the G2/M transition, including the phosphorylation and activation of Cdc25C and the inhibition of Wee1.[13] In response to DNA damage, the activity of Plk1 is suppressed, contributing to the maintenance of the G2 arrest.[13] The DDR can inhibit Plk1 through various mechanisms, including phosphorylation by ATM/ATR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced G2/M arrest.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 100 µL of RNase A solution. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the G2/M checkpoint, such as Cyclin B1, Cdk1, phospho-Cdk1 (Tyr15), p53, and p21.[16][17][18]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Microtubule Organization
Immunofluorescence can be used to visualize the microtubule network and assess mitotic entry. In G2-arrested cells, the microtubule cytoskeleton will appear as a network, while in mitotic cells, it will organize into a mitotic spindle.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) or methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. After treatment with this compound, proceed with the staining.
-
Fixation: Aspirate the medium and wash with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
Conclusion
This compound-induced G2/M arrest is a complex and highly regulated process that is central to its anticancer activity. A thorough understanding of the underlying molecular mechanisms, including the intricate signaling pathways and the key regulatory proteins, is crucial for optimizing the therapeutic use of this compound and for the development of novel combination strategies. This technical guide provides a comprehensive overview of the current knowledge in this field, along with detailed experimental protocols to facilitate further research. By leveraging this information, scientists and clinicians can continue to advance our understanding of this compound's mode of action and improve cancer treatment outcomes.
References
- 1. Role for Wee1 in Inhibition of G2-to-M Transition through the Cooperation of Distinct Human Papillomavirus Type 1 E4 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 confers resistance to this compound by accumulating stem-like cells in the G2/M phase of the cell cycle in p53null ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the G2/M transition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Cell Death Are Controlled by p53-dependent and p53-independent Mechanisms in Tsg101-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Carboplatin's Dichotomous Role in Cell Fate: An In-depth Technical Guide to Apoptosis and Necrosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors. Its cytotoxic efficacy is primarily attributed to its ability to form DNA adducts, leading to the activation of cellular death pathways. This technical guide provides a comprehensive examination of the molecular mechanisms by which this compound induces the two major forms of cell death: apoptosis and necrosis. We delve into the intricate signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This document aims to serve as a critical resource for researchers and professionals in oncology drug development, facilitating a deeper understanding of this compound's mechanism of action and informing strategies to enhance its therapeutic index.
Introduction
This compound exerts its anticancer effects by covalently binding to DNA, forming intrastrand and interstrand cross-links.[1][2] This DNA damage is a critical initiating event that triggers a cellular decision between survival, through DNA repair, and death. The mode of cell death induced by this compound is a crucial determinant of its therapeutic efficacy and associated side effects. While apoptosis, a programmed and immunologically quiet form of cell death, is considered the primary mechanism, evidence suggests that under certain conditions, this compound can also induce necrosis, a more inflammatory form of cell death.[3][4] Understanding the molecular switches that govern the balance between this compound-induced apoptosis and necrosis is paramount for optimizing cancer therapy.
This compound-Induced Apoptosis: A Multi-Pathway Process
Apoptosis induced by this compound is a highly regulated process involving the activation of a cascade of signaling events, primarily initiated by DNA damage. This process can be broadly categorized into the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in this compound-induced apoptosis.[1][2] DNA damage caused by this compound activates the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of key apoptotic factors into the cytoplasm, including:
-
Cytochrome c: Binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]
-
Apoptosis-Inducing Factor (AIF): Translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1][2]
The Extrinsic (Death Receptor) Pathway
This compound-induced DNA damage can also lead to the activation of the extrinsic pathway.[1][2] This involves the upregulation of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[1] Activated caspase-8 can then directly activate effector caspases or cleave Bid into tBid, which amplifies the apoptotic signal through the intrinsic pathway.
The Endoplasmic Reticulum (ER) Stress Pathway
The formation of platinum-DNA adducts can induce significant cellular stress, including in the endoplasmic reticulum. This ER stress triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can initiate apoptosis. A key event in ER stress-induced apoptosis is the activation of caspase-12.[1]
Signaling Pathway Visualization
This compound-Induced Necrosis: An Alternative Route to Cell Death
While apoptosis is the predominant form of cell death induced by this compound, necrosis can also occur, particularly at high drug concentrations or in specific cell types that are resistant to apoptosis.[3][5] Unlike the organized dismantling of the cell in apoptosis, necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.
Regulated Necrosis: Necroptosis
Recent research has unveiled a form of programmed necrosis termed "necroptosis." While direct evidence for this compound-induced necroptosis is still emerging, studies on the related platinum agent cisplatin suggest the involvement of the core necroptotic machinery.[6] This pathway is typically activated when apoptosis is inhibited and is mediated by a signaling complex involving:
-
Receptor-Interacting Protein Kinase 1 (RIPK1)
-
Receptor-Interacting Protein Kinase 3 (RIPK3)
-
Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL)
Activation of this cascade leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, forming pores that lead to cell lysis.
Release of Damage-Associated Molecular Patterns (DAMPs)
A key consequence of necrotic cell death is the release of Damage-Associated Molecular Patterns (DAMPs) into the extracellular environment. A prominent DAMP is the High Mobility Group Box 1 (HMGB1) protein, which is passively released from necrotic cells.[3] Extracellular HMGB1 can act as a pro-inflammatory signal, potentially influencing the tumor microenvironment and the host's anti-tumor immune response.
Signaling Pathway Visualization
Quantitative Data on this compound-Induced Cell Death
The balance between apoptosis and necrosis is often dose- and cell-type-dependent. The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 6.1 - 17 | [7][8] |
| SKOV3 | Ovarian Cancer | 12.4 - 100 | [7][8] |
| IGROV-1 | Ovarian Cancer | 2.2 | [8] |
| OVCAR-3 | Ovarian Cancer | 20 - 50 (for apoptosis induction) | [9] |
| HN-3 | Laryngeal Squamous Cell Carcinoma | Varies with exposure time | [5] |
| HeLa | Cervical Cancer | - | [3] |
| PC-3 | Prostate Cancer | - | [3] |
| LNCaP | Prostate Cancer | - | [3] |
Table 2: Dose- and Time-Dependent Effects of this compound on Apoptosis and Necrosis in HN-3 Cells
| This compound Conc. (mg/mL) | Exposure Time (h) | Apoptosis (%) | Necrosis (%) | Reference |
| 0.08 | < 24 | < 20 | - | [5] |
| 0 - 0.64 | 24 | Increased with concentration | - | [5] |
| > 0.64 | 24 | Decreased | Increased | [5] |
Data adapted from Shen et al. (2018).[5]
Detailed Experimental Protocols
Accurate assessment of apoptosis and necrosis is critical for studying this compound's mechanism of action. Below are detailed protocols for key assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash with deionized water.
-
-
TUNEL Reaction:
-
Equilibrate cells with TdT Equilibration Buffer for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP.
-
Incubate cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash cells with PBS.
-
Counterstain nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mount and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a characteristic of necrosis.
Protocol:
-
Sample Collection:
-
Culture cells in a 96-well plate and treat with this compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
-
LDH Reaction:
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatants.
-
Incubate at room temperature for 10-30 minutes, protected from light. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 490-520 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.
-
Conclusion
This compound's cytotoxicity is a complex interplay of multiple cell death pathways. While apoptosis, through the coordinated action of the intrinsic, extrinsic, and ER stress pathways, is the primary and well-characterized mechanism, the role of necrosis, particularly regulated necroptosis, is an emerging area of investigation. The choice between these cell death modalities is influenced by factors such as drug concentration, cell type, and the status of apoptotic machinery. A thorough understanding of these intricate signaling networks is crucial for the rational design of combination therapies aimed at overcoming this compound resistance and enhancing its therapeutic window. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further dissect the multifaceted mechanisms of this compound-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damage-associated molecular patterns (DAMPs) related to immunogenic cell death are differentially triggered by clinically relevant chemotherapeutics in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Damage-associated molecular patterns in cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Carboplatin's Effect on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin, a platinum-based chemotherapy agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1][2][3][4] Its primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] Emerging evidence, however, highlights a significant and often overlooked aspect of this compound's cytotoxicity: its profound impact on mitochondrial function. This guide provides an in-depth technical overview of the multifaceted effects of this compound on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
This compound's Impact on Mitochondrial Homeostasis
This compound disrupts mitochondrial function through a cascade of interconnected events, ultimately contributing to cellular demise. The core mechanisms include the induction of mitochondrial DNA (mtDNA) damage, inhibition of the electron transport chain (ETC), generation of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.
Mitochondrial DNA Damage
This compound can directly interact with and damage mitochondrial DNA, leading to impaired mitochondrial function.[5] This damage can result in mutations and deletions within the mitochondrial genome, affecting the expression of essential proteins involved in oxidative phosphorylation.[5] A severe consequence of this is a disruption in cellular energy metabolism, which can manifest as lactic acidosis in some cases.[5]
Oxidative Stress and Respiratory Chain Inhibition
A significant body of evidence points to this compound's ability to induce oxidative stress within mitochondria.[1][6][7][8] This is often a consequence of impaired electron transport chain (ETC) function. While the precise complexes affected are still under investigation, the resulting electron leakage leads to the increased production of reactive oxygen species (ROS), such as superoxide anions.[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids, further compromising mitochondrial integrity.[7] Studies have shown that co-administration of antioxidants can mitigate some of the cytotoxic effects of this compound, underscoring the role of oxidative stress in its mechanism.[1][8]
Mitochondrial-Mediated Apoptosis
This compound is a potent inducer of apoptosis through the intrinsic, or mitochondrial, pathway.[1][6] This process is initiated by a series of events that compromise the mitochondrial outer membrane integrity.
Key Events in this compound-Induced Mitochondrial Apoptosis:
-
Calcium Overload: this compound can trigger a significant increase in cytosolic calcium levels.[1][6] This excess calcium is taken up by the mitochondria, leading to mitochondrial calcium overload, which is a potent inducer of the mitochondrial permeability transition pore (mPTP) opening.[1]
-
Mitochondrial Depolarization: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[1][6] This depolarization is a critical event, often considered a point of no return in the apoptotic cascade.[9][10]
-
Release of Pro-Apoptotic Factors: The loss of mitochondrial membrane integrity results in the release of several pro-apoptotic proteins from the intermembrane space into the cytosol. These include:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[1][11]
-
Smac/DIABLO: This protein inhibits the function of inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.[11]
-
Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1]
-
-
Caspase Activation: The activation of caspase-9 triggers a downstream cascade involving the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial parameters.
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Mitochondrial DNA Damage | Muscle and Liver Tissue | Clinical (during 6th cycle) | N/A | Multiple mtDNA deletions and respiratory chain dysfunction | [5] |
| Reactive Oxygen Species (ROS) Production | A549 Lung Adenocarcinoma | Not specified | Not specified | 3-fold increase in fluorescence intensity compared to control | [7] |
| Mitochondrial Membrane Potential (ΔΨm) | A549/R and PC9/R | 20 µM (with 2 mM metformin) | 48 h | Significant decrease in MMP | [11] |
| Cytochrome c Release | HN-3 Laryngeal Carcinoma | Not specified | Upregulated in the first 24 h | Increased expression in the cytoplasm | [1] |
| Caspase-9 Activation | HN-3 Laryngeal Carcinoma | Not specified | ~48 h | Increased expression | [1] |
| Caspase-3 Activation | A549/R and PC9/R | 20 µM (with 2 mM metformin) | 48 h | Increased cleavage | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound's effects on mitochondrial function.
Assessment of Mitochondrial DNA Damage
Method: Quantitative Polymerase Chain Reaction (qPCR) Assay[12][13]
Principle: This assay is based on the principle that DNA damage impedes the progression of DNA polymerase during PCR, resulting in a decrease in the amplification of a target DNA sequence.[13] By comparing the amplification of a long mitochondrial DNA fragment to a shorter, less susceptible fragment, the extent of DNA damage can be quantified.
Protocol:
-
DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells.
-
qPCR Reaction: Set up qPCR reactions for both a long (~8-10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome. Also, include primers for a nuclear gene as a reference.
-
Quantification: The relative amount of the long mtDNA fragment is normalized to the short mtDNA fragment and the nuclear gene. A decrease in the amplification of the long fragment in treated cells compared to control cells indicates mtDNA damage.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Method: Fluorescent Probe-Based Assay using MitoSOX Red[14]
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. In the presence of superoxide, the primary mitochondrial ROS, it is oxidized and exhibits red fluorescence.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides).
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Probe Loading: Incubate the cells with MitoSOX Red working solution (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Determination of Mitochondrial Membrane Potential (ΔΨm)
Method: JC-1 Staining Assay[11][15]
Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates in healthy, polarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate buffer.
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader. Measure both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence. A decrease in the red/green fluorescence ratio in treated cells compared to controls signifies a loss of ΔΨm.
Assessment of Mitochondrial Respiratory Chain Activity
Method: Spectrophotometric Measurement of Complex I-V Activity[16][17]
Principle: The activity of each complex in the electron transport chain can be determined by measuring the rate of oxidation or reduction of specific substrates or electron acceptors using a spectrophotometer.
Protocol (General Outline):
-
Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells or tissues by differential centrifugation.
-
Complex-Specific Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measure the reduction of a specific dye (e.g., DCPIP) at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
-
Complex V (ATP synthase): Measure ATP synthesis using a coupled enzyme assay that leads to the oxidation of NADH.
-
-
Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities between control and treated samples.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Workflow for investigating this compound's mitochondrial effects.
Conclusion
The impact of this compound on mitochondrial function is a critical component of its anticancer activity. A comprehensive understanding of these effects, from mtDNA damage and oxidative stress to the intricate signaling of mitochondrial-mediated apoptosis, is essential for optimizing its therapeutic use and for the development of novel combination strategies. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to further investigate the complex interplay between this compound and mitochondrial homeostasis, ultimately contributing to the advancement of cancer therapy.
References
- 1. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. viamedsalud.com [viamedsalud.com]
- 5. This compound: a new cause of severe type B lactic acidosis secondary to mitochondrial DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of HN‑3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer activity of resveratrol with cisplatin and this compound in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Assessment of mitochondrial respiratory chain enzymes in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial Respiratory Chain Enzyme Analysis - Creative Proteomics [creative-proteomics.com]
Carboplatin's chemical properties and stability in aqueous solutions
An In-depth Technical Guide to Carboplatin's Chemical Properties and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound and its stability characteristics in aqueous solutions. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.
Core Chemical and Physical Properties
This compound is a second-generation platinum-containing anti-cancer drug, developed as an analog of cisplatin with a more favorable toxicity profile. Its chemical structure and properties are fundamental to its mechanism of action and stability.
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₄Pt | [1][2] |
| Molecular Weight | 371.25 g/mol | [1][2] |
| Appearance | Crystalline powder | [1] |
| Color | White | [3] |
| Solubility in Water | Approximately 14 mg/mL. Other sources report 8.3-10 mg/mL. | [1][4][5] |
| Solubility in Organic Solvents | Virtually insoluble in ethanol, acetone, and dimethylacetamide. | [1] |
| pH (1% Solution) | 5.0 - 7.0 | [1] |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and clinical administration. It is influenced by concentration, temperature, pH, light, and the presence of other ions.
Concentration-Dependent Stability: The Monomer-Dimer Equilibrium
A unique feature of this compound is its concentration-dependent stability, which is attributed to a monomer-dimer equilibrium in aqueous solutions[6]. In concentrated solutions, this compound self-associates to form a dimer, which is more resistant to hydrolysis—the primary degradation pathway[6][7]. This equilibrium is the reason for the long-term stability of ready-to-use this compound infusion solutions[6][7].
-
High Concentration (~27 mM): Approximately 81% of the drug exists as the more stable dimer[6].
-
Low Concentration (Dilution): The equilibrium shifts towards the more reactive monomeric form[6].
Caption: Logical relationship of this compound's monomer-dimer equilibrium.
Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is hydrolysis (aquation), which involves the opening of the cyclobutane-1,1-dicarboxylate (CBDCA) chelate ring[6][]. This process is significantly slower than for cisplatin[1]. In the presence of chloride ions, this compound can be converted to the more toxic cisplatin[9][10].
Caption: Primary degradation pathways for this compound in aqueous solution.
Influence of Environmental Factors
The stability of this compound is highly dependent on storage and handling conditions.
| Factor | Observation | Reference(s) |
| Temperature | - Stable for at least 14 days at 37°C.[11]- Degrades at 60°C.[11]- Refrigerated storage (4°C) provides the greatest chemical stability.[12]- Solutions (0.70 & 2.15 mg/mL) are stable for up to 84 days when refrigerated.[13][14] | [11][12][13][14] |
| Light | Exposure to light can promote degradation. Stability studies are typically conducted with solutions protected from light. | [][15] |
| pH | This compound is susceptible to degradation under both acidic and alkaline conditions, which can be forced for analytical studies. | [] |
| Infusion Medium | - 5% Dextrose: Stability is concentration-dependent. A 0.2 mg/mL solution is stable for 24 hours at room temperature, whereas a 0.02 mg/mL solution shows instability.[16][17]- 0.9% Sodium Chloride: Stability is concentration and temperature-dependent. At 4°C, solutions up to 4.0 mg/mL are stable for at least 7 days. At room temperature, stability ranges from 3 to 7 days depending on concentration.[12][18] | [12][16][17][18] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Stability-Indicating HPLC Method
This protocol is a composite based on published methods for determining this compound concentration in stability studies.
Caption: General experimental workflow for HPLC-based stability testing.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[16][17][19]
-
Mobile Phase: Isocratic mixture of water and methanol (98:2, v/v).[16][17][19]
-
Procedure:
-
Prepare this compound solutions in the desired vehicle (e.g., 5% dextrose) at specified concentrations.
-
Store the solutions under the test conditions (e.g., 25°C, protected from light).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 24 hours).[16][17]
-
If necessary, dilute samples with the mobile phase or water to a concentration suitable for the validated calibration curve.
-
Inject a fixed volume (e.g., 15 µL) into the HPLC system.[18]
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Calculate the remaining concentration as a percentage of the initial (time 0) concentration.
-
-
Stability Definition: Chemical stability is typically defined as the retention of at least 90-95% of the initial drug concentration.[16][18][19]
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods by generating potential degradation products.
| Condition | Protocol | Reference(s) |
| Acid Degradation | Combine stock solution with an equal volume of 2N hydrochloric acid. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. | [] |
| Alkali Degradation | Combine stock solution with an equal volume of 2N sodium hydroxide. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. (Note: Original source misstated HCl, context implies NaOH). | [] |
| Oxidative Degradation | Add 1 mL of 20% hydrogen peroxide to 1 mL of stock solution. Heat at 60°C for 30 minutes. Dilute for analysis. | [] |
| Thermal Degradation | Place drug solution in an oven at 105°C for 1 hour. Dilute for analysis. | [] |
Summary and Conclusion
The stability of this compound in aqueous solutions is a complex interplay of chemical equilibrium and environmental factors. Its unique monomer-dimer equilibrium confers high stability in concentrated formulations. However, upon dilution for administration, it becomes more susceptible to hydrolysis. Degradation is accelerated by elevated temperatures and light exposure. In chloride-containing solutions, there is a risk of conversion to cisplatin, which has significant clinical implications. Therefore, careful consideration of concentration, infusion vehicle, temperature, and light exposure is crucial in the handling and administration of this compound to ensure its therapeutic efficacy and safety. The use of validated, stability-indicating analytical methods is essential for quality control and the development of new formulations.
References
- 1. This compound Injection(this compound aqueous solution) [dailymed.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 41575-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. surface.syr.edu [surface.syr.edu]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 11. The suitability of this compound solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A sequential temperature cycling study for the investigation of this compound infusion stability to facilitate 'dose-banding' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. docta.ucm.es [docta.ucm.es]
- 17. Stability of this compound infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for Carboplatin In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and breast cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The in vitro assessment of this compound's cytotoxic effects is a critical step in preclinical drug development and for understanding the mechanisms of drug resistance. This document provides detailed protocols for three common colorimetric assays used to evaluate this compound-induced cytotoxicity: the MTT, XTT, and Crystal Violet assays. Additionally, it includes a summary of reported IC50 values for this compound in various cancer cell lines and a depiction of the key signaling pathways involved in its mechanism of action.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes a selection of published IC50 values for this compound in various human cancer cell lines, determined using different cytotoxicity assays and exposure times.
| Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | MTT | 48 hours | 84.37[1] |
| OVCAR-3 | Ovarian Cancer | ATP-based | 72 hours | <40[3] |
| CAOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | ~11-28 |
| SKOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | 3.9 ± 0.5 |
| A549 | Lung Cancer | Not Specified | 72 hours | 131.80[4] |
| A549 | Lung Cancer | SRB | 72 hours | 136 ± 31.6[5] |
| A549 | Lung Cancer | MTT | Not Specified | 256.6 µg/ml |
| MCF-7 | Breast Cancer | Not Specified | 72 hours | Not Specified[6] |
| MCF-7 | Breast Cancer | Not Specified | 72 hours | 36.41[7] |
| T47D | Breast Cancer | Not Specified | 48 hours | 105.38 |
| MDA-MB-231 | Breast Cancer | Not Specified | 48 hours | 182.1 |
Experimental Protocols
Detailed methodologies for the three key cytotoxicity assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line and experimental condition.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[12]
Materials:
-
XTT labeling mixture (XTT and an electron-coupling reagent)[13]
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of complete culture medium and incubate for 24 hours.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate for the desired exposure time.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[13]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength of 650 nm can be used for background correction.[13]
Crystal Violet Assay
The crystal violet assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of viable cells.[15]
Materials:
-
Crystal violet solution (0.5% in 20% methanol)[15]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)[15]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[15]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and XTT assays.
-
Fixation: After the treatment incubation, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 10-15 minutes at room temperature.[16]
-
Staining: Remove the fixative and add a sufficient amount of crystal violet solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.[15]
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Air dry the plate. Add 100-200 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain.[15]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assays.
This compound Signaling Pathway
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Assessment of this compound Treatment Efficacy in Lung Cancer by 18F-ICMT-11-Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 14. abcam.cn [abcam.cn]
- 15. clyte.tech [clyte.tech]
- 16. clyte.tech [clyte.tech]
Application Notes: Protocol for Determining the Half-maximal Inhibitory Concentration (IC50) of Carboplatin using the MTT Assay
These application notes provide a comprehensive protocol for determining the IC50 value of Carboplatin in cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is fundamental for assessing cell viability and the cytotoxic potential of chemotherapeutic agents.
Principle of the MTT Assay
The MTT assay is a widely used method for evaluating cell viability and proliferation. The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound-induced cytotoxicity.
This compound's Mechanism of Action
This compound is a platinum-based alkylating agent used in cancer chemotherapy. Upon entering a cell, it undergoes hydrolysis, which activates the compound. The activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This binding leads to the formation of DNA adducts, creating both intra-strand and inter-strand cross-links. These cross-links distort the DNA helix, which in turn inhibits DNA replication and transcription, triggers cell cycle arrest, and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Line | Appropriate cancer cell line (e.g., OVCAR-3, A549, HeLa, MCF-7) |
| This compound | Purity >98%, cell culture grade |
| Cell Culture Medium | e.g., RPMI-1640, DMEM, supplemented with 10% FBS, 1% Pen-Strep |
| MTT Reagent | 5 mg/mL in sterile PBS, store at -20°C protected from light |
| Solubilization Solution | Dimethyl sulfoxide (DMSO), cell culture grade |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Equipment | 96-well flat-bottom plates, CO2 incubator (37°C, 5% CO2), Plate reader |
Experimental Workflow
The workflow for the MTT assay involves cell seeding, treatment with a serial dilution of this compound, incubation, addition of MTT reagent, solubilization of formazan, and finally, measurement of absorbance to determine cell viability.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Adjust the cell suspension concentration with a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (typically 1,000-10,000 cells/well) should be determined empirically for each cell line.
-
Include wells for 'untreated control' (cells with medium only) and 'blank' (medium only, no cells).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for testing. A broad range is recommended for initial experiments (e.g., 0.1 µM to 500 µM).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Add 100 µL of fresh medium to the 'untreated control' wells.
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.
Day 4/5: MTT Assay and Measurement
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).
-
Return the plate to the incubator and incubate for 4-6 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Presentation and Analysis
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells after correcting for the background absorbance from the blank wells.
Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
Where:
-
OD_Treated: Absorbance of the wells with cells treated with this compound.
-
OD_Control: Average absorbance of the untreated control wells.
-
OD_Blank: Average absorbance of the blank wells (medium only).
IC50 Determination
The IC50 value is the concentration of this compound that inhibits cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to calculate the precise IC50 value.
Example Data Table
The following table structure should be used to organize and present the quantitative data obtained from the assay.
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.198 | 1.221 | 1.205 | 1.208 | 95.0% |
| 5 | 1.050 | 1.089 | 1.066 | 1.068 | 84.0% |
| 10 | 0.887 | 0.912 | 0.899 | 0.899 | 70.7% |
| 25 | 0.630 | 0.655 | 0.643 | 0.643 | 50.6% |
| 50 | 0.401 | 0.422 | 0.415 | 0.413 | 32.5% |
| 100 | 0.215 | 0.230 | 0.222 | 0.222 | 17.5% |
| 200 | 0.110 | 0.118 | 0.113 | 0.114 | 9.0% |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | - |
| Calculated IC50 | ~24.5 µM |
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Carboplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing apoptosis in cancer cell lines after treatment with the chemotherapeutic agent carboplatin, utilizing flow cytometry. This document includes an overview of the mechanism of this compound-induced apoptosis, detailed experimental protocols for apoptosis detection, and a summary of expected quantitative outcomes.
Introduction to this compound-Induced Apoptosis
This compound is a platinum-based anticancer drug that exerts its cytotoxic effects primarily by inducing DNA damage.[1][2] By forming DNA adducts, this compound inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways, which can be intrinsic or extrinsic. Key pathways implicated in this compound-induced apoptosis include:
-
Mitochondrial (Intrinsic) Pathway: this compound can induce oxidative stress and mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[1][3] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1]
-
Death Receptor (Extrinsic) Pathway: In some cellular contexts, this compound can trigger the activation of death receptors on the cell surface, leading to the activation of caspase-8.[1]
-
cGAS-STING Pathway: Recent studies have shown that this compound can activate the cGAS-STING pathway.[4][5] This occurs when DNA damage leads to the presence of cytosolic DNA, which is detected by cGAS, activating STING and subsequent downstream signaling that can promote apoptosis.[5]
-
mTOR/p70S6K Pathway: this compound has been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[6]
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Viability dyes are excluded from live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from flow cytometry analysis of apoptosis and cell cycle distribution after this compound treatment in various cancer cell lines.
Table 1: Apoptosis in Cancer Cell Lines after this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |
| SK-MEL-1 (Melanoma) | 80 | 72 | Data not quantified in text | [4] |
| CAL-51 (Triple Negative Breast Cancer) | 2 | 48 | ~25% (Early + Late Apoptosis) | [8] |
| OVCAR-3 (Ovarian Cancer) | 20 | 4 | Data not quantified in text | [6] |
| OVCAR-3 (Ovarian Cancer) | 50 | 4 | Data not quantified in text | [6] |
| 5637 (Bladder Cancer) | 289.3 | 48 | 15.3% (Sub-G1) | [2] |
| 5637 (Bladder Cancer) | 289.3 | 72 | 19.5% (Sub-G1) | [2] |
Table 2: Cell Cycle Distribution in 5637 Bladder Cancer Cells after this compound Treatment
| Treatment | Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| Control | 24 | 45.2 | 30.1 | 24.7 | 2.1 | [2] |
| This compound (289.3 µM) | 24 | 25.3 | 53.4 | 21.3 | 3.5 | [2] |
| Control | 48 | 48.9 | 28.5 | 22.6 | 2.8 | [2] |
| This compound (289.3 µM) | 48 | 15.8 | 27.9 | 56.3 | 15.3 | [2] |
| Control | 72 | 50.1 | 26.8 | 23.1 | 3.2 | [2] |
| This compound (289.3 µM) | 72 | 12.5 | 34.9 | 52.6 | 19.5 | [2] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
FACS tubes (5 mL round-bottom tubes)
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
For suspension cells, collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300-600 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][10]
-
Add 5 µL of Propidium Iodide Staining Solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution and the quantification of the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with RNase A)
-
70% Ethanol, cold
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in Protocol 1.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5-10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Mechanism of HN-3 cell apoptosis induced by this compound: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress induced by this compound promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound activates the cGAS-STING pathway by upregulating the TREX-1 (three prime repair exonuclease 1) expression in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of this compound on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Establishing Carboplatin-Resistant Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ovarian cancer presents a significant clinical challenge primarily due to the high rates of recurrence and the development of chemoresistance.[1][2] The standard first-line treatment for advanced ovarian cancer involves cytoreductive surgery followed by platinum-based chemotherapy, most commonly with carboplatin.[1] While a majority of patients initially respond to this regimen, 60-70% experience disease recurrence, often characterized by acquired resistance to platinum agents.[1]
Understanding the molecular mechanisms that drive this resistance is crucial for developing novel therapeutic strategies to overcome it.[3] Establishing clinically relevant in-vitro models of this compound-resistant ovarian cancer is a critical first step. These cell lines serve as invaluable tools for investigating the underlying biological pathways, identifying new therapeutic targets, and screening novel drug candidates.[4]
This document provides detailed protocols for the generation and characterization of this compound-resistant ovarian cancer cell lines using a clinically relevant intermittent-dose or "pulse" method.
Experimental Workflow
The overall process involves determining the baseline sensitivity of a parental cell line, systematically exposing the cells to increasing concentrations of this compound to select for a resistant population, and finally, characterizing the established resistant cell line.
Caption: Workflow for generating this compound-resistant cell lines.
Protocols
Protocol 1: Determination of Baseline this compound IC50
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound for the parental (sensitive) cell line using an MTT assay.
Materials:
-
Parental ovarian cancer cell line (e.g., OVCAR-3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate in a total volume of 100 µL of complete medium.[1] Allow cells to adhere for 12-24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range for parental lines is 0 µM to 250 µM.[5]
-
Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" group with medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1][5]
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve (Viability % vs. This compound Concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant (CR) Cell Line
This protocol uses a "pulse" method to mimic clinical chemotherapy cycles and select for resistant cells.[1][6]
Materials:
-
Parental ovarian cancer cell line
-
Complete culture medium
-
This compound stock solution
-
T-25 or T-75 culture flasks
Methodology:
-
Initial Culture: Seed the parental cells in a culture flask and grow until they reach 70-80% confluence.
-
Pulse Treatment (Cycle 1): Treat the cells with a sub-lethal concentration of this compound. This is typically a concentration lower than the determined IC50 (e.g., 30 µM for OVCAR-3).[1] The exposure time should be short, for example, 2-4 hours.[6][7]
-
Recovery: After the pulse treatment, withdraw the this compound-containing medium, wash the cells once with PBS, and replenish with fresh, drug-free complete medium.
-
Expansion: Culture the cells until the surviving population reaches ~80% confluence. Significant cell death is expected initially.[8]
-
Subsequent Cycles: Once confluent, subculture the cells and repeat the pulse treatment (Steps 2-4). This process is repeated for multiple cycles (e.g., 6 to 20 cycles).[1][6]
-
Dose Escalation (Optional): After several cycles, the concentration of this compound used for the pulse treatment can be gradually increased to enhance the selection pressure.[7][8]
-
Maintenance: Once the resistant cell line is established, it can be maintained in culture with a maintenance dose of this compound (e.g., a concentration close to the original parental IC50) to ensure the resistant phenotype is not lost.[7]
Protocol 3: Characterization of the Resistant Phenotype
After establishing the resistant line, it is crucial to confirm and characterize its resistance.
Methodology:
-
IC50 Re-determination: Using the same MTT assay protocol (3.1), determine the IC50 of the newly generated CR cell line. The IC50 value is expected to be significantly higher than that of the parental line.
-
Fold Resistance Calculation: Calculate the fold resistance using the following formula:
-
Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line) [1]
-
-
Gene Expression Analysis (Optional): Analyze the expression of genes known to be involved in platinum resistance, such as efflux pumps (ABCB1) or DNA repair genes (Ku70, Ku80).[1] This can be done via quantitative real-time PCR (qRT-PCR).
-
RNA Isolation: Isolate total RNA from both parental and CR cell lines.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative fold change in gene expression in the CR line compared to the parental line. An upregulation of resistance-associated genes further validates the model.[1]
-
-
Apoptosis Assays (Optional): Assess the rate of apoptosis in parental versus resistant cells after this compound treatment using methods like Annexin V/PI staining and flow cytometry or caspase-3/7 cleavage assays. A reduced apoptotic response in the CR line is expected.
Data Presentation
Quantitative data should be presented clearly to compare the sensitive and resistant phenotypes.
Table 1: Representative this compound Sensitivity Data for Ovarian Cancer Cell Lines
| Cell Line | Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| OVCAR-3 | Papillary Adenocarcinoma | 84.4 | 516.2 | 6.3 | [1] |
| A2780 | Endometrioid Carcinoma | 17.0 | >100 (varies) | >5.8 | [9] |
| SKOV-3 | Adenocarcinoma | 100.0 | >100 (innately resistant) | N/A | [9] |
| OVCAR-8 | High-Grade Serous | >85 (innately resistant) | N/A | N/A | [5] |
Note: IC50 values can vary between labs and assay conditions. The data presented are representative examples from published literature.
Key Signaling Pathways in this compound Resistance
The development of this compound resistance is a multifactorial process involving numerous cellular and molecular changes.[10] Key mechanisms include reduced drug accumulation, detoxification, enhanced DNA repair, and evasion of apoptosis.[11][12]
Caption: Key mechanisms of this compound resistance in ovarian cancer.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Utilizing Patient-Derived Epithelial Ovarian Cancer Tumor Organoids to Predict this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: New strategies to overcome platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional and transcriptomic characterization of this compound-resistant A2780 ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines [bio-protocol.org]
- 9. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemoresistant Cancer Cell Lines Are Characterized by Migratory, Amino Acid Metabolism, Protein Catabolism and IFN1 Signalling Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboplatin Dosing in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of carboplatin in preclinical mouse xenograft models. Included are detailed protocols for tumor establishment and drug administration, recommended dosing regimens derived from published studies, and a summary of the key signaling pathways affected by this compound treatment.
I. Introduction to this compound in Preclinical Models
This compound is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its mechanism of action primarily involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][3][4] In preclinical research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are invaluable for evaluating the efficacy and toxicity of chemotherapeutic agents like this compound.
II. Quantitative Data Summary: this compound Dosing Regimens
The following table summarizes various this compound dosing regimens used in mouse xenograft models as reported in the literature. It is crucial to note that the optimal dose and schedule can vary significantly depending on the tumor model, mouse strain, and experimental goals.
| Cancer Type | Mouse Strain | Cell Line | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | N/A | 60 mg/kg | N/A | Two cycles | [5][6] |
| Testicular Nonseminomatous Germ Cell Tumor | SCID | N/A | 120 mg/kg | N/A | Single cycle (associated with high mortality) | [5][6] |
| Ovarian Cancer | N/A | HeyA-8, SKOV3.ip1 | 50 mg/kg | Intravenous (IV) | Every 21 days for 3 cycles (in combination with paclitaxel) | [7] |
| Ovarian Cancer | N/A | IGROV-1 | 30 mg/kg | N/A | Weekly | [8] |
| Triple-Negative Breast Cancer | N/A | UCD52 PDX | 40 mg/kg | Intraperitoneal (IP) | Single dose | [9] |
| Ovarian Cancer | nu/nu | 2008 | 85 mg/kg (equitoxic to 10 mg/kg cisplatin) | Intraperitoneal (IP) | Single dose | [10] |
| Ovarian Cancer | N/A | A2780 | 40 mg/kg | Intraperitoneal (IP) | Day 0 and Day 5 (in combination with paclitaxel) | [11] |
Note: The maximum tolerated dose (MTD) of this compound can vary. For instance, one study in Balb C- mice reported an MTD of 80 mg/kg for a single intravenous administration.[12] Another study in BALB/c mice determined the MTD of a single dose of cisplatin to be 6 mg/kg.[13] It is essential to perform a dose-finding study to determine the MTD in the specific mouse strain and experimental conditions being used.
III. Experimental Protocols
A. Protocol for Subcutaneous Xenograft Tumor Establishment
This protocol outlines the general steps for establishing subcutaneous xenograft tumors in mice.
Materials:
-
Human cancer cells
-
Culture medium (e.g., RPMI, DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended to improve tumor take rate)[14]
-
Syringes (1 mL) with needles (25-27 gauge)
-
Immunodeficient mice (e.g., Nude, SCID, NSG)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Preparation: Culture human cancer cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS or HBSS, and resuspend in a 1:1 mixture of serum-free medium/HBSS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.[14]
-
Animal Preparation: Anesthetize the mouse using an appropriate method. Shave the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe. Gently lift the skin on the flank and insert the needle subcutaneously. Slowly inject the cell suspension to form a small bleb. Withdraw the needle slowly to prevent leakage.[14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
B. Protocol for this compound Administration
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) or 5% dextrose in water (D5W) for reconstitution
-
Syringes (1 mL) with needles (27-30 gauge for IV, 25-27 for IP)
-
Animal scale
Procedure:
-
This compound Reconstitution: Reconstitute the this compound powder with sterile saline or D5W to the desired stock concentration. Further dilute the stock solution to the final working concentration immediately before use.
-
Dose Calculation: Weigh each mouse to determine the exact dose of this compound to be administered based on its body weight (mg/kg).
-
Administration:
-
Intraperitoneal (IP) Injection: Securely hold the mouse and tilt it downwards to allow the abdominal organs to shift. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the calculated volume of the this compound solution.
-
Intravenous (IV) Injection: Place the mouse in a restraining device to visualize the lateral tail vein. Swab the tail with alcohol. Insert the needle into the tail vein and slowly inject the this compound solution.
-
-
Post-Treatment Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Continue to measure tumor volume regularly to assess treatment efficacy.
IV. Signaling Pathway and Experimental Workflow Diagrams
A. This compound's Mechanism of Action
This compound exerts its anticancer effects by inducing DNA damage and subsequent apoptosis.[1][2]
Caption: this compound's mechanism of action leading to apoptosis.
B. Experimental Workflow for a this compound Xenograft Study
The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating the efficacy of this compound.
Caption: A typical experimental workflow for a mouse xenograft study.
References
- 1. scielo.br [scielo.br]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. Efficient this compound single therapy in a mouse model of human testicular nonseminomatous germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. oatext.com [oatext.com]
- 8. Exploiting the Synergy between this compound and ABT-737 in the Treatment of Ovarian Carcinomas | PLOS One [journals.plos.org]
- 9. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 10. Tumor platinum concentration following intraperitoneal administration of cisplatin versus this compound in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of Treatment Response to the Combination of this compound and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 12. Comparative distribution and excretion of this compound and cisplatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Carboplatin Dosing in Preclinical Studies using the Calvert Formula
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and applying the Calvert formula for carboplatin dosing in preclinical research. The protocols offer detailed methodologies for key experiments, and the accompanying data and visualizations are designed to facilitate experimental design and execution.
Introduction to the Calvert Formula
The Calvert formula is a pharmacokinetic-based dosing strategy for this compound that aims to achieve a target systemic drug exposure, measured as the area under the plasma concentration-time curve (AUC).[1][2][3] This method is considered more accurate than body surface area-based dosing because this compound's clearance is primarily dependent on the glomerular filtration rate (GFR).[1][2][3] The standard Calvert formula, widely used in clinical practice, is:
Dose (mg) = Target AUC (mg/mL·min) x [GFR (mL/min) + 25] [1][2][3]
The "+ 25" term accounts for the non-renal clearance of this compound.[1] While extensively validated in humans, its application in preclinical animal models requires careful consideration and adaptation.
Adaptation of the Calvert Formula for Preclinical Studies
Direct application of the human-derived Calvert formula in rodent models is not commonplace in published literature. Most preclinical studies report this compound doses in mg/kg. However, the principles of the Calvert formula—targeting a specific AUC based on renal function—can be adapted for preclinical models to improve the consistency and translatability of study results.
A key challenge is the accurate measurement of GFR in small animals. The following sections provide data and protocols relevant to applying an AUC-targeted dosing strategy in preclinical research.
Quantitative Data Summary
The following tables summarize this compound dosing information from various preclinical studies.
Table 1: Examples of Preclinical this compound Dosing (mg/kg)
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Reference |
| SCID Mice | Human Testicular Nonseminomatous Germ Cell Tumor | 60 | Two cycles, 7 days apart | |
| Nude Mice | Human Ovarian Cancer | 50 | Once every 21 days (in combination) | |
| Nude Mice | Human Ovarian Cancer Xenograft (A2780) | 40 | Day 0 and Day 5 (in combination) | |
| NSG Mice | Triple-Negative Breast Cancer PDX | 40 | Single intraperitoneal injection |
Table 2: Adaptation of Calvert Formula in a Feline Preclinical Model
| Parameter | Value | Unit |
| Animal Model | Cat | - |
| Dosing Formula | Dose = Target AUC x 2.6 x GFR x Body Weight | - |
| Target AUC Range | 2.0 - 3.0 | mg/mL·min |
| Maximum Tolerated AUC | 2.75 | mg/mL·min |
| GFR Measurement | Technetium Tc 99m-labeled diethylenetriaminepentaacetic acid (99mTc-DTPA) plasma clearance | mL/min/kg |
This feline study provides a framework for adapting the Calvert formula to a preclinical setting, emphasizing the need to establish species-specific constants and target AUCs.[4][5][6][7]
Experimental Protocols
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) in Mice using FITC-Inulin Clearance
This protocol describes a method for determining GFR in conscious mice, a critical parameter for applying the Calvert formula.
Materials:
-
Fluorescein isothiocyanate (FITC)-inulin
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane)
-
Heparinized capillary tubes
-
Microcentrifuge
-
Fluorospectrometer
-
500 mM HEPES buffer (pH 7.4)
Procedure:
-
Preparation of FITC-Inulin Solution:
-
Prepare a 5% (w/v) solution of FITC-inulin in sterile 0.9% saline. This may require heating to fully dissolve the inulin.
-
Filter-sterilize the solution.
-
-
Animal Preparation and Injection:
-
Briefly anesthetize the mouse using isoflurane.
-
Administer a single bolus injection of the FITC-inulin solution intravenously (e.g., via the retro-orbital sinus or tail vein). The exact volume will depend on the desired dose and mouse weight.
-
-
Blood Sampling:
-
At timed intervals post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes), collect a small blood sample (~20 µL) from the saphenous vein into a heparinized capillary tube.
-
Keep the mouse warm during the procedure to ensure adequate blood flow.
-
-
Plasma Preparation:
-
Centrifuge the capillary tubes to separate plasma.
-
Collect the plasma for analysis.
-
-
Fluorescence Measurement:
-
Dilute a small volume of plasma (e.g., 5 µL) in HEPES buffer to maintain a stable pH for fluorescence.
-
Measure the fluorescence of the plasma samples using a fluorospectrometer with appropriate excitation and emission wavelengths for FITC (e.g., 490 nm excitation, 520 nm emission).
-
Generate a standard curve using known concentrations of FITC-inulin in plasma from an untreated mouse.
-
-
GFR Calculation:
-
Plot the plasma fluorescence concentration over time.
-
Fit the data to a two-phase exponential decay curve to determine the key pharmacokinetic parameters.
-
Calculate GFR using the following formula: GFR = I / (A/α + B/β) , where 'I' is the total amount of injected FITC-inulin, 'A' and 'B' are the y-intercepts, and 'α' and 'β' are the rate constants for the two phases of decay.
-
Protocol 2: General Workflow for a Preclinical this compound Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude, SCID, or NSG)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound for injection
-
Sterile saline or other vehicle
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools for tumor implantation (if applicable)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Inject the cell suspension subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Calculate the this compound dose for each mouse. This can be a standard mg/kg dose or a dose calculated using an adapted Calvert formula if GFR is measured.
-
Administer this compound (typically via intraperitoneal or intravenous injection) according to the planned schedule. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor volume using calipers at set intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2 .
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each group over time.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
Analyze any endpoint data from excised tumors.
-
Visualizations
This compound Dosing Logic (Calvert Formula)
Experimental Workflow for Preclinical this compound Study
This compound Mechanism of Action and Signaling Pathway
References
- 1. The use of the Calvert formula to determine the optimal this compound dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the Calvert formula to determine the optimal this compound dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GFR Measurement and Chemotherapy Dosing in Patients with Kidney Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Phase I evaluation of this compound by use of a dosing strategy based on a targeted area under the platinum concentration-versus-time curve and individual glomerular filtration rate in cats with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3D Spheroid-Based Carboplatin Sensitivity Testing
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D monolayer cultures. By mimicking the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors, 3D spheroids can offer more predictive insights into a drug's efficacy. This is particularly crucial for chemotherapeutic agents like carboplatin, where resistance mechanisms can be influenced by the tumor microenvironment.[1][2]
These application notes provide detailed protocols for utilizing 3D spheroid models to assess this compound sensitivity, guidance on data interpretation, and an overview of the key signaling pathways involved in this compound resistance within a 3D context.
Key Advantages of 3D Spheroid Models for this compound Testing
-
More Accurate Representation of In Vivo Conditions: 3D models better replicate the in vivo tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which are often absent in 2D cultures.[3][4]
-
Improved Prediction of Drug Response: Spheroids can exhibit differential sensitivity to this compound compared to 2D cultures, in some cases showing increased resistance that is more reflective of clinical outcomes.[1][5] For instance, some studies have shown that cell lines classified as sensitive to this compound in 2D become resistant in 3D, and vice versa.[1][5]
-
Insights into Resistance Mechanisms: The 3D structure allows for the study of resistance mechanisms that are dependent on the tumor microenvironment, such as drug penetration barriers and the induction of hypoxia-related pathways.[1][6]
Experimental Protocols
Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique in Ultra-Low Attachment (ULA) Plates
This protocol describes a common and straightforward method for generating 3D spheroids.
Materials:
-
Cancer cell line of interest (e.g., Ovarian, Breast, Lung cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Optional: Matrigel or other extracellular matrix components
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting and Resuspension: Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density. A typical starting point is 1,000 to 5,000 cells per well in a 96-well plate.[7] The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a consistent and appropriate size.
-
Spheroid Formation: Carefully dispense the cell suspension into the wells of the ULA plate. For protocols incorporating an extracellular matrix, cells can be resuspended in a medium containing a low concentration (e.g., 2%) of Matrigel before plating.[1][8]
-
Incubation: Centrifuge the plates at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Place the plates in a humidified incubator at 37°C with 5% CO2.
-
Spheroid Development: Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[7]
Protocol 2: this compound Sensitivity Testing and Viability Assessment
This protocol outlines the treatment of 3D spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed 3D spheroids in ULA plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar ATP-based assay
-
Luminometer
Procedure:
-
This compound Dilution: Prepare a series of this compound dilutions in complete cell culture medium. The concentration range should be chosen based on previous studies with the specific cell line or a broad range to determine the IC50 (e.g., 0.1 µM to 300 µM).[1][6]
-
Spheroid Treatment: Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound. Include untreated control wells with fresh medium only.
-
Incubation: Return the plates to the incubator for the desired treatment duration, typically 72 hours.[9][10]
-
Viability Assay:
-
Allow the ULA plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.[7]
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well.[7]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition and the untreated controls.
-
Normalize the data by expressing the luminescence of the treated spheroids as a percentage of the untreated controls.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Comparison of this compound IC50 Values in 2D vs. 3D Spheroid Models
| Cell Line | Cancer Type | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| TOV3041G | Ovarian | Sensitive | Resistant | Increased Resistance | [1] |
| OV90 | Ovarian | Resistant | Sensitive | Increased Sensitivity | [1] |
| OV866(2) | Ovarian | Resistant | Sensitive | Increased Sensitivity | [1] |
| PEO1 | Ovarian | ~10 | ~50 | 5 | [6] |
| PEO4 | Ovarian | ~100 | ~100 | 1 | [6] |
| UWB1.289 | Ovarian | ~5 | ~50 | 10 | [6] |
| UWB1.289+BRCA1 | Ovarian | ~100 | ~50 | 0.5 | [6] |
| A549 | Lung | Similar to 3D | Similar to 2D | ~1 | [11] |
Note: "Sensitive" and "Resistant" classifications are based on the qualitative descriptions in the cited literature where specific IC50 values were not provided.
Table 2: Effect of this compound (300 µM) on Cell Survival in 2D and 3D Models of Ovarian Cancer Cell Lines
| Cell Line | 2D Monolayer (% Survival) | 3D Spheroid (ULA Plate with Matrigel) (% Survival) | Reference |
| TOV3041G | ~40% | ~80% | [8] |
| TOV112D | ~70% | ~60% | [8] |
| OV90 | ~80% | ~30% | [8] |
| OV866(2) | ~90% | ~40% | [8] |
Visualizations
References
- 1. This compound sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of hypoxia and necrosis in multicellular tumor spheroids is associated with resistance to chemotherapy treatment. [folia.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PolyPublie [publications.polymtl.ca]
- 6. Fighting drug resistance in EMT with spheroid models | LGC Standards [lgcstandards.com]
- 7. This compound sensitivity in epithelial ovarian cancer cell lines: The impact of model systems | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Perftoran ® Inhibits Hypoxia-Associated Resistance in Lung Cancer Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboplatin Treatment in Patient-Derived Organoid (PDO) Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This makes them a powerful preclinical platform for modeling clinical responses to cancer therapies and for personalized medicine.[1][4][5][6] Carboplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for various cancers, including ovarian, lung, and head and neck cancers.[7][8] It exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[7][9][10] However, intrinsic and acquired resistance to this compound remains a significant clinical challenge.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing PDOs to assess this compound efficacy and investigate mechanisms of resistance.
Data Presentation: this compound Sensitivity in Patient-Derived Organoids
The following tables summarize quantitative data on this compound sensitivity in PDOs derived from various cancer types. This data is essential for understanding the range of responses and for classifying PDOs as sensitive or resistant.
Table 1: this compound EC50 Values in Epithelial Ovarian Cancer Tumor Organoids [11]
| Organoid Line | Neoadjuvant this compound Exposure | This compound EC50 (µM) | Clinical Classification |
| UK1236 | Chemo-naïve | < 50.2 | Sensitive |
| UK1254 | Chemo-naïve | 50.2 | Resistant |
| UK1267 | Chemo-naïve | < 50.2 | Sensitive |
| UK1393 | Exposed | < 50.2 | Sensitive |
| UK2238 | Chemo-naïve | < 50.2 | Sensitive |
| UK2326 | Exposed | < 50.2 | Sensitive |
| Note: Resistance was defined as an EC50 value above the clinically achievable maximum plasma concentration (Cmax) of approximately 50 µM.[11] |
Table 2: this compound IC50 Values in Ovarian Cancer Patient-Derived Organoids [12]
| Histological Subtype | PDO ID | This compound IC50 (log µM) |
| Low-Grade Serous (LGS) | LGS-3.1 | 1.46 |
| High-Grade Serous (HGS) | HGS-1 | >2.5 |
| High-Grade Serous (HGS) | HGS-2 | ~0.5 |
| Note: A lower IC50 value indicates greater sensitivity to the drug. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoid Cultures
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.[1][4][6][13]
Materials:
-
Fresh tumor tissue
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the cancer type)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Culture plates
-
Humidified incubator at 37°C and 5% CO2
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue from surgical resection and transport it to the laboratory in a suitable transport medium on ice.[14]
-
Tissue Dissociation: Mechanically mince the tissue and then enzymatically digest it into single cells or small cell clusters using a digestion solution.
-
Cell Plating: Resuspend the cell pellet in a basement membrane matrix and plate as droplets into a culture plate.[14]
-
Culture: After the matrix solidifies, add the appropriate organoid culture medium. Culture the organoids in a humidified incubator, refreshing the medium every 2-3 days.
-
Passaging: Once organoids are established, they can be passaged by mechanically or enzymatically dissociating them and replating in a fresh matrix.
Protocol 2: this compound Drug Sensitivity and Viability Assay
This protocol details the procedure for treating PDOs with this compound and assessing cell viability.[11][15][16]
Materials:
-
Established PDO cultures
-
This compound stock solution
-
384-well or 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Organoid Dissociation and Plating: Enzymatically dissociate established PDOs into single cells or small fragments.[11][15] Plate the cells in a basement membrane matrix in a multi-well plate. Allow the organoids to reform for 48-72 hours.[11]
-
This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Common concentration ranges for testing are 0.1 µM to 100 µM.[11] Add the this compound solutions to the wells containing the organoids. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72 to 120 hours.[11]
-
Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions. This is often an ATP-based assay that measures the luminescence of viable cells.[15]
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the viability of treated wells to the untreated control wells. Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound treatment of PDOs.
Caption: this compound's mechanism of action and resistance pathways.
Caption: Logical flow for data analysis and interpretation.
Discussion
The use of PDOs in this compound treatment studies offers a more clinically relevant model compared to traditional 2D cell cultures.[2] These 3D models can better predict patient responses to chemotherapy.[3][17] The protocols provided here offer a framework for establishing PDOs and conducting robust drug sensitivity assays.
Key signaling pathways implicated in this compound resistance that can be further investigated using PDO models include the DNA damage response (DDR) pathway, NF-kB signaling, and the PI3K-Akt pathway.[11][18] For instance, defects in the Mismatch Repair (MMR) pathway have been associated with this compound resistance.[8][10] Furthermore, gene expression analysis of resistant and sensitive PDOs can reveal novel biomarkers and therapeutic targets.[11]
By integrating data from PDO-based this compound screening with genomic and clinical data, researchers can advance our understanding of platinum resistance and move closer to personalized cancer therapy.
References
- 1. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 2. Patient-derived organoids as therapy screening platforms in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to chemotherapy can be predicted using patient-derived organoids | Netherlands Cancer Institute [nki.nl]
- 4. pure.knaw.nl [pure.knaw.nl]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of patient-derived cancer organoids for drug-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: molecular mechanisms of action associated with chemoresistance | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. Utilizing Patient-Derived Epithelial Ovarian Cancer Tumor Organoids to Predict this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Successful Patient-Derived Organoid Culture of Gynecologic Cancers for Disease Modeling and Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molecularpost.altervista.org [molecularpost.altervista.org]
- 15. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping | Springer Nature Experiments [experiments.springernature.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Patient-derived organoids help predict how patients respond to chemotherapy - ecancer [ecancer.org]
- 18. Coordinated protein modules define DNA damage responses to this compound at single-cell resolution in human ovarian carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of Carboplatin and Paclitaxel in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of Carboplatin and Paclitaxel in various preclinical models. The combination of the platinum-based alkylating agent, this compound, and the microtubule-stabilizing agent, Paclitaxel, is a cornerstone of treatment for several cancers, including ovarian and non-small-cell lung cancer.[1][2][3] Preclinical studies have consistently demonstrated that the sequential or concurrent administration of these two agents results in a greater anti-tumor effect than either agent alone. This synergy is attributed to their distinct but complementary mechanisms of action.[1][4]
This compound exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[1][5] Paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[1][6] The synergistic interaction is thought to arise from Paclitaxel-induced cell cycle arrest, which allows for the accumulation of this compound-DNA adducts and inhibits DNA repair mechanisms.[6]
This document summarizes key quantitative data from preclinical studies, provides detailed protocols for essential in vitro and in vivo experiments, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Synergism
The following tables summarize the quantitative data from various preclinical studies investigating the synergistic effects of this compound and Paclitaxel.
Table 1: In Vitro Growth Inhibition of Ovarian Cancer Cell Lines
| Cell Line | Drug(s) | Concentration | Growth Inhibition (%) | Citation |
| UT-OV-1 | Paclitaxel + this compound | Not Specified | 56 | [7] |
| UT-OV-3B | Paclitaxel + this compound | Not Specified | 33 | [7] |
| UT-OV-4 | Paclitaxel + this compound | Not Specified | 47 | [7] |
| MOV | Paclitaxel + this compound | 1 nM + 1 mM | Not explicitly stated, but graphical data shows significant inhibition | [8] |
| A2780 | Paclitaxel + this compound | 1 nM + 1 mM | Not explicitly stated, but graphical data shows significant inhibition | [8] |
| OVCAR-3 | Paclitaxel + this compound | 1 nM + 1 mM | Not explicitly stated, but graphical data shows significant inhibition | [8] |
| OVCAR-5 | Paclitaxel + this compound | 1 nM + 1 mM | Not explicitly stated, but graphical data shows significant inhibition | [8] |
Table 2: Synergistic Effects in Ovarian Cancer Cell Lines
| Cell Line | Assay | Finding | Citation |
| UT-OC-3 | Clonogenic Assay | Supra-additive effect at all tested Paclitaxel concentrations | [9] |
| UT-OC-5 | Clonogenic Assay | Supra-additive effect at all tested Paclitaxel concentrations | [9] |
| SK-OV-3 | Clonogenic Assay | Supra-additive effect at all tested Paclitaxel concentrations | [9] |
| IGROV-1 | Not Specified | Synergistic action between this compound and a Bcl-2/Bcl-xL inhibitor (ABT-737), suggesting a mechanism to overcome resistance. | [5][10] |
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Non-Small-Cell Lung Carcinoma | Nude mice with A549 xenografts | Paclitaxel + this compound + Nobiletin | Significantly suppressed tumor growth | [2] |
| Lewis Lung Carcinoma | Mice | Paclitaxel + this compound + TNP-470/minocycline | 1.6-fold increase in tumor growth delay; reduced lung metastases | [11] |
| Ovarian Cancer | Mice with OVCAR-3 xenografts | Paclitaxel + Anti-CCL2 mAbs | Significantly reduced tumor burden | [12] |
| Ovarian Cancer | Mice with OVCAR-3 xenografts | This compound + Anti-CCL2 mAbs | Significantly reduced tumor burden | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on ovarian cancer cell lines.[8]
1. Cell Seeding:
- Culture ovarian cancer cell lines (e.g., MOV, A2780, OVCAR-3, OVCAR-5) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells in 96-well plates at a density of 5 x 10³ cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare stock solutions of this compound and Paclitaxel.
- Treat the cells with either Paclitaxel (e.g., 1 nM), this compound (e.g., 1 mM), or a combination of both for 48 hours. Include a vehicle-treated control group.
3. Cell Viability Measurement:
- After the 48-hour treatment, remove the drug-containing media.
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Clonogenic Survival Assay
This protocol is based on a study evaluating the synergistic effects in ovarian carcinoma cell lines.[9]
1. Cell Seeding:
- Plate cells in 96-well plates at a density that allows for the formation of distinct colonies (this needs to be optimized for each cell line).
2. Drug Exposure:
- Allow cells to attach overnight.
- Expose cells to a range of concentrations of this compound and Paclitaxel, both as single agents and in combination, for a defined period (e.g., 24 hours).
3. Colony Formation:
- After drug exposure, wash the cells with PBS and add fresh drug-free medium.
- Incubate the plates for a period that allows for colony formation (typically 7-14 days), until colonies in the control wells are of a sufficient size.
4. Staining and Counting:
- Fix the colonies with a mixture of methanol and acetic acid.
- Stain the colonies with crystal violet.
- Count the number of colonies (typically defined as a cluster of ≥50 cells).
5. Data Analysis:
- Calculate the surviving fraction for each treatment condition relative to the untreated control.
- Determine the IC50 values (the drug concentration that inhibits colony formation by 50%).
- Analyze the interaction between the two drugs using methods such as the combination index (CI) or isobologram analysis to determine if the effect is synergistic, additive, or antagonistic.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol is a generalized procedure based on methodologies described for non-small-cell lung and ovarian cancer models.[2][11][12]
1. Cell Preparation and Implantation:
- Harvest cancer cells (e.g., A549 or OVCAR-3) from culture.
- Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment Initiation:
- Monitor the mice regularly for tumor formation and growth.
- Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
3. Drug Administration:
- Administer the drugs according to a predefined schedule. For example, Paclitaxel might be given intraperitoneally twice a week, and this compound once a week.[12] Dosing will need to be optimized for the specific model and drugs.
4. Monitoring and Endpoint:
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
5. Data Analysis:
- Calculate tumor growth inhibition for each treatment group compared to the control group.
- Statistically analyze the differences in tumor volume between the treatment groups to determine the significance of the combination therapy.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing synergy and the proposed signaling pathway of the this compound-Paclitaxel combination.
Caption: Experimental workflow for assessing this compound-Paclitaxel synergy.
Caption: Proposed signaling pathway for this compound-Paclitaxel synergy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synergistic antitumor effect of a combination of paclitaxel and this compound with nobiletin from Citrus depressa on non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weekly this compound and Paclitaxel: A Retrospective Comparison with the Three‐Weekly Schedule in First‐Line Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-delivery of this compound and paclitaxel via cross-linked multilamellar liposomes for ovarian cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01100H [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Paclitaxel Enhances this compound-DNA Adduct Formation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel, this compound and 1,25-D3 Inhibit Proliferation of Ovarian Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-paclitaxel- and this compound-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Paclitaxel/carboplatin administration along with antiangiogenic therapy in non-small-cell lung and breast carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of paclitaxel and this compound therapies by CCL2 blockade in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carboplatin in Combination with PARP Inhibitors for HR-deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA repair pathway that maintains genomic stability. Tumors with deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, are susceptible to agents that cause DNA damage.[1][2] This has led to the successful application of platinum-based chemotherapies, such as carboplatin, and the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3] this compound induces DNA crosslinks, leading to double-strand breaks (DSBs), while PARP inhibitors block the repair of single-strand breaks (SSBs), which also results in the accumulation of DSBs.[4][5] In HR-deficient cells, the combination of these two mechanisms creates a synthetic lethal effect, leading to enhanced tumor cell death.[1][6][7]
These application notes provide a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows for studying the combination of this compound and PARP inhibitors in HR-deficient tumors.
Data Presentation
Clinical Trial Data
The combination of this compound and various PARP inhibitors has been investigated in clinical trials, primarily in patients with breast and ovarian cancers harboring BRCA1/2 mutations. Below is a summary of key efficacy data from a notable clinical trial.
| Clinical Trial Identifier | PARP Inhibitor | Cancer Type | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| NCT01149083 | Veliparib | Metastatic Breast Cancer | Germline BRCA1/2 mutation carriers | Veliparib + this compound (Phase I) | 56% | 8.7 months | 18.8 months |
| NCT01149083 | Veliparib | Metastatic Breast Cancer | Germline BRCA1/2 mutation carriers | Single-agent Veliparib (Phase II) | 14% (BRCA1), 36% (BRCA2) | 5.2 months | 14.5 months |
Table 1: Summary of clinical trial data for Veliparib in combination with this compound in BRCA-associated metastatic breast cancer.[1]
Preclinical Data
Preclinical studies using isogenic cell lines and xenograft models have demonstrated the synergistic effects of combining this compound with PARP inhibitors in HR-deficient settings.
| PARP Inhibitor | Cell Line Model | BRCA Status | Combination Effect | Key Findings |
| ABT-888 (Veliparib) | Mouse embryonic stem cells, BRCA1/2 null cell lines | BRCA1/2 deficient vs. proficient | Enhanced growth inhibition and delayed tumor growth | The combination of ABT-888 and this compound was more effective than monotherapy in killing or inhibiting the proliferation of BRCA-deficient cells.[2][8] |
| Talazoparib | 13 TNBC cell lines | BRCA1/2 mutated and wild-type | Synergistic in 92.3% of cell lines | The sequential administration of talazoparib and this compound effectively inhibited micrometastatic disease.[5] |
| Olaparib | HR-proficient epithelial ovarian cancer (EOC) cells + 17-AAG (HSP90 inhibitor) | HR-proficient | Sensitization to Olaparib and this compound | 17-AAG suppressed HR, rendering HR-proficient cells sensitive to the combination therapy.[9] |
Table 2: Summary of preclinical data for various PARP inhibitors in combination with this compound.
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and PARP inhibitors in HR-deficient tumors is rooted in the concept of synthetic lethality. The following diagram illustrates the key DNA repair pathways involved.
Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors in HR-deficient cells.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and PARP inhibitors.
In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.
1. Cell Culture:
-
Culture HR-deficient (e.g., HCC1937, CAPAN-1) and HR-proficient (e.g., MCF-7) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound (e.g., 10 mM in water) and the PARP inhibitor (e.g., 10 mM in DMSO).
-
Serially dilute the drugs in culture media to the desired concentrations for the experiment.
3. Experimental Setup:
-
Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Treat the cells with:
-
Vehicle control (media with DMSO if applicable)
-
This compound alone (at various concentrations)
-
PARP inhibitor alone (at various concentrations)
-
Combination of this compound and PARP inhibitor (at various concentrations in a fixed or variable ratio).
-
4. Incubation and Viability Assessment:
-
Incubate the treated cells for 72-96 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or a luminescent assay (e.g., CellTiter-Glo®).
-
Measure fluorescence or luminescence using a plate reader.
5. Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for in vitro cell viability assay.
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in protein expression related to DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3).
1. Sample Preparation:
-
Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours).
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the efficacy of the combination therapy in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject HR-deficient human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Monitor tumor growth regularly using calipers.
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., administered intraperitoneally once a week)
-
PARP inhibitor alone (e.g., administered orally daily)
-
This compound and PARP inhibitor combination.
-
-
The specific doses and schedules should be determined from preliminary tolerability studies.
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth delay or regression.
-
Euthanize mice when tumors reach a predetermined size or if they show signs of toxicity, in accordance with animal welfare guidelines.
4. Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for DNA damage markers).
Caption: Workflow for an in vivo xenograft study.
Conclusion
The combination of this compound and PARP inhibitors represents a powerful therapeutic strategy for HR-deficient tumors. The principle of synthetic lethality provides a strong biological rationale for this approach, which is supported by both preclinical and clinical data. The protocols outlined above provide a framework for researchers to further investigate this promising combination therapy, optimize dosing and scheduling, and explore mechanisms of resistance. Careful consideration of appropriate models and endpoints is crucial for the successful translation of these findings into clinical practice.
References
- 1. Efficacy of the PARP Inhibitor Veliparib with this compound or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and this compound in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Genomic Tests Evaluating Homologous Recombination Repair Deficiency (HRD) for Treatment Decisions in Early and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Sequential targeting of PARP with this compound inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitor and Platinum Drug Combination Therapies in BRCA1 and BRCA2 Isogenic Models - ProQuest [proquest.com]
- 9. Sublethal concentrations of 17-AAG suppress homologous recombination DNA repair and enhance sensitivity to this compound and olaparib in HR proficient ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Carboplatin's Synergy with ATR Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of combining carboplatin with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors in vitro. The information is intended to guide researchers in designing, executing, and interpreting experiments to evaluate this promising anti-cancer strategy.
Introduction: The Rationale for Combination Therapy
This compound is a platinum-based chemotherapy agent that exerts its cytotoxic effects by inducing DNA damage, primarily in the form of interstrand crosslinks. This damage blocks DNA replication and transcription, ultimately leading to cell death. However, cancer cells can develop resistance by activating the DNA Damage Response (DDR) network, a complex system of signaling pathways that detects and repairs DNA lesions, allowing the cells to survive and proliferate.
A key regulator of the DDR is the ATR kinase, which is activated in response to single-stranded DNA and stalled replication forks—common consequences of this compound-induced damage.[1][2] Once activated, ATR orchestrates cell cycle arrest, primarily at the S and G2/M checkpoints, and initiates DNA repair processes, giving the cell time to mend the damage before proceeding with division.[1][3]
ATR inhibitors are a class of targeted drugs that block the function of the ATR kinase. By inhibiting ATR, these agents prevent the activation of downstream signaling, including the phosphorylation of its key substrate, CHK1.[4][5] This abrogation of the DDR prevents cell cycle arrest and repair. When combined with this compound, ATR inhibitors create a "synthetic lethal" scenario: the this compound induces extensive DNA damage, and the ATR inhibitor prevents the cell from repairing that damage. This disruption of the S and G2/M checkpoints forces the cell into mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[6] This combination has been shown to re-sensitize this compound-resistant tumors and enhance the efficacy of the chemotherapy agent.[6][7]
Quantitative Data Summary
The synergistic interaction between this compound and various ATR inhibitors has been quantified in numerous in vitro studies across different cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a common metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line Type | ATR Inhibitor | Combination Effect | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | Elimusertib | Synergy (Average CI = 0.43) | Elimusertib showed more potent synergy with this compound compared to Ceralasertib.[7] |
| Triple-Negative Breast Cancer (TNBC) | Ceralasertib (AZD6738) | Synergy (Average CI = 0.68) | Combination re-sensitized this compound-resistant patient-derived xenograft cells.[6][7] |
| Esophageal Cancer (OE21, FLO-1) | VX-970 (Berzosertib/M6620) | Increased Cell Kill | The addition of 50 nM VX-970 significantly increased the loss of viability in response to this compound.[8][9] |
| Various Solid Tumors | BG129 | Synergy | BG129, a novel ATR inhibitor, synergized with this compound in cell-based assays.[10] |
| Non-Small Cell Lung Cancer (NSCLC) | VX-970 (Berzosertib/M6620) | >10-fold shift in this compound IC50 | A significant potentiation of this compound's cytotoxic effect was observed.[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergy. Below are protocols for foundational experiments.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of this compound and an ATR inhibitor, alone and in combination, on cell proliferation and is used to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well plates
-
This compound
-
ATR inhibitor (e.g., Elimusertib, Ceralasertib, Berzosertib)
-
Cell viability reagent (e.g., AlamarBlue, MTT, CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn, CalcuSyn)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]
-
Drug Preparation: Prepare serial dilutions of this compound and the ATR inhibitor. For combination treatments, prepare drugs at a constant molar ratio (e.g., based on the IC50 of each drug).[11]
-
Treatment: Treat the cells with a range of concentrations of this compound alone, the ATR inhibitor alone, and the combination of both for a specified duration (e.g., 72 or 96 hours).[12] Include untreated and vehicle-only (e.g., DMSO) control wells.
-
Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For MTT, this involves a 4-hour incubation followed by solubilization of formazan crystals.[11] For AlamarBlue, incubation can range from 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the percent cell viability.
-
Calculate the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each agent alone.
-
Using synergy analysis software, input the dose-response data for the single agents and the combination to calculate the Combination Index (CI) values based on the Chou-Talalay method.[7] A CI value less than 1 indicates a synergistic effect.
-
Protocol 2: Western Blotting for DDR Pathway Proteins
This protocol assesses the on-target effect of the ATR inhibitor by measuring the phosphorylation status of downstream proteins like CHK1.
Materials:
-
6-well plates
-
This compound and ATR inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound, the ATR inhibitor, the combination, or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours). Pre-clinical studies suggest that administering the ATR inhibitor 12-24 hours after the DNA-damaging agent can yield optimal efficacy.[4][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities. A successful ATR inhibition will be demonstrated by a reduction in the p-CHK1 signal in the ATR inhibitor-treated samples compared to those treated with this compound alone.[4][10] An increase in γH2AX (a marker for DNA double-strand breaks) is expected with the combination treatment.[10]
Protocol 3: Colony Formation Assay (Clonogenic Assay)
This assay measures the long-term survival and proliferative capacity of cells after transient drug exposure.
Materials:
-
6-well or 12-well plates
-
This compound and ATR inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: The following day, treat the cells with the drugs (single agents and combination) for a defined period, for example, 24 hours.[12][14]
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Growth: Culture the cells for 10-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control. A synergistic combination will result in a significantly lower surviving fraction compared to either drug alone.[9]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound and ATRi Synergy
Caption: Mechanism of this compound and ATR inhibitor synergy.
General Experimental Workflow
Caption: In vitro workflow for assessing drug synergy.
References
- 1. onclive.com [onclive.com]
- 2. Potentiation of tumor responses to DNA damaging therapy by the selective ATR inhibitor VX-970 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With this compound in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With this compound in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Synthetic Lethal Screen Identifies DNA Repair Pathways that Sensitize Cancer Cells to Combined ATR Inhibition and Cisplatin Treatments | PLOS One [journals.plos.org]
Application Notes and Protocols: Carboplatin and WEE1 Inhibitors as a Combination Therapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Carboplatin, a platinum-based chemotherapy agent that induces DNA damage, and WEE1 inhibitors, which abrogate the G2/M cell cycle checkpoint, represents a promising synthetic lethal strategy in cancer therapy.[1] this compound forms DNA adducts, leading to replication stress and the activation of DNA damage response (DDR) pathways.[2][3][4] Many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), heavily rely on the WEE1-mediated G2/M checkpoint to allow for DNA repair before mitotic entry.[1][5][6] By inhibiting WEE1, cancer cells are forced into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[5][6][7] This combination has shown significant anti-tumor activity in various preclinical models and clinical trials, particularly in ovarian and small cell lung cancer.[8][9][10][11][12][13]
These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed protocols for relevant in vitro and in vivo experiments, and diagrams of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound and WEE1 Inhibitors (IC50 Values)
| Cell Line | Cancer Type | WEE1 Inhibitor | WEE1 Inhibitor IC50 (µM) | This compound IC50 (µM) | Combination Effect | Reference |
| NCI-H446 | Small Cell Lung Cancer | Debio 0123 | 2.5 | 50.9 | Increased sensitivity | [8] |
| OVCAR3 | Ovarian Cancer | - | - | <40 | - | [14] |
| Kuramochi | Ovarian Cancer | - | - | >85 | - | [14] |
| OVCAR8 | Ovarian Cancer | - | - | >85 | - | [14] |
Table 2: Clinical Efficacy of this compound and WEE1 Inhibitor Combination Therapy
| Cancer Type | WEE1 Inhibitor | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| TP53-mutated Platinum-Resistant Ovarian Cancer | Adavosertib (AZD1775) | II | 41% | 5.6 months | [9] |
| TP53-mutated Platinum-Refractory/Resistant Ovarian Cancer | Adavosertib (AZD1775) | II | 43% | 5.3 months | [10][15] |
| Platinum-Sensitive, p53-mutant Ovarian Cancer | MK-1775 | I | 78.6% (preliminary) | - | [16] |
| Advanced Solid Tumors (TP53-mutated) | AZD1775 | I | 21% | - | |
| Stage IV Squamous Cell Lung Cancer | AZD1775 | II | 30% (confirmed PR) | - | [13] |
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and WEE1 inhibitors is rooted in the disruption of the cell's response to DNA damage.
Caption: Signaling pathway of this compound and WEE1 inhibitor synergy.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the cytotoxic effects of this compound and a WEE1 inhibitor, alone and in combination, and to calculate IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
WEE1 inhibitor (e.g., Adavosertib, Debio 0123)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the WEE1 inhibitor in complete medium.
-
Treat the cells with varying concentrations of this compound, the WEE1 inhibitor, or the combination for a specified period (e.g., 72 hours).[8] Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a WEE1 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
WEE1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the WEE1 inhibitor, or the combination at predetermined concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol and incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and WEE1 inhibitor treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
WEE1 inhibitor
-
PBS
-
Ice-cold 70% ethanol[14]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours or overnight.[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry, measuring the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assay (γH2AX Staining)
Objective: To detect and quantify DNA double-strand breaks (DSBs) induced by this compound and WEE1 inhibitor treatment.
Materials:
-
Cancer cell line of interest grown on coverslips or in chamber slides
-
This compound
-
WEE1 inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with the drug combination as required.
-
Fix the cells with fixation solution, followed by permeabilization.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the this compound and WEE1 inhibitor combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (for intravenous or intraperitoneal injection)
-
WEE1 inhibitor (formulated for oral gavage or other appropriate route)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[8]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, WEE1 inhibitor alone, combination).[8]
-
Administer the drugs according to a predetermined schedule. For example, this compound (e.g., 50 mg/kg) once weekly via intravenous injection and the WEE1 inhibitor (e.g., 30 mg/kg) daily via oral gavage.[8]
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly) and calculate using the formula: (Length x Width²)/2.[8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves to compare the efficacy of the different treatment regimens.
Experimental Workflow Diagrams
Caption: Workflow for in vitro evaluation of combination therapy.
Caption: Workflow for in vivo xenograft studies.
References
- 1. Clinical efficacy and molecular response correlates of the WEE1 inhibitor adavosertib combined with cisplatin in patients with metastatic triple-negative breast cancer (mTNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. debiopharm.com [debiopharm.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Effective sequential combined therapy with this compound and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WEE1 inhibitor adavosertib in combination with this compound in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. debiopharm.com [debiopharm.com]
- 13. In vitro analysis of ovarian cancer response to cisplatin, this compound, and paclitaxel identifies common pathways that are also associated with overall patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 601TiP First-in-human phase I study of a novel oral Wee1 inhibitor (Debio 0123) in combination with this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ATP7A and Carboplatin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of the efflux pump ATP7A in carboplatin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ATP7A confers resistance to this compound?
A1: ATP7A, a copper efflux transporter, confers resistance to this compound primarily by sequestering the drug into intracellular vesicles, such as the trans-Golgi network. This compartmentalization prevents this compound from reaching its ultimate target, nuclear DNA, thereby reducing its cytotoxic effects.[1][2] Interestingly, this resistance mechanism is not typically associated with decreased overall intracellular accumulation of the platinum drug.[1][3]
Q2: Does increased ATP7A expression also lead to resistance to other platinum-based drugs?
A2: Yes, studies have shown that increased expression of ATP7A can lead to cross-resistance against other clinically used platinum drugs, including cisplatin and oxaliplatin.[1][4][5] The degree of resistance conferred may vary between the different platinum analogs.[1]
Q3: Is the mechanism of this compound transport by ATP7A the same as for its natural substrate, copper?
A3: No, there are significant differences. While copper induces the trafficking of ATP7A from the trans-Golgi network to the plasma membrane for efflux, this compound and other platinum drugs do not appear to trigger this relocalization to the same extent.[1][3] This suggests that while ATP7A can sequester platinum drugs, the subsequent export from the cell is less efficient than that of copper.[1]
Q4: Can silencing ATP7A expression reverse this compound resistance?
A4: Yes, studies have demonstrated that knocking down ATP7A expression using techniques like siRNA can partially reverse resistance to platinum drugs, including this compound.[4][5] This leads to increased drug sensitivity and enhanced apoptosis in cancer cells.[4][6]
Troubleshooting Guides
Problem 1: My this compound-resistant cell line does not show decreased intracellular platinum accumulation compared to the sensitive parental line. Is this expected?
-
Possible Cause: This is an expected finding when ATP7A is the primary driver of resistance. The mechanism of ATP7A-mediated resistance involves vesicular sequestration of this compound rather than enhanced efflux from the cell, which means that whole-cell platinum accumulation may not be reduced, and can even be increased.[1][3]
-
Troubleshooting Steps:
-
Confirm ATP7A Overexpression: Verify that your resistant cell line indeed overexpresses ATP7A at both the mRNA and protein levels using qPCR and Western blotting, respectively.
-
Subcellular Fractionation: Perform subcellular fractionation to isolate vesicular and cytosolic fractions. Measure platinum content in each fraction using inductively coupled plasma mass spectrometry (ICP-MS). You should observe a higher proportion of platinum in the vesicular fraction of the resistant cells.
-
Confocal Microscopy: Use immunofluorescence to visualize the subcellular localization of ATP7A and a fluorescently-labeled this compound analog. This can help confirm the co-localization of the drug with ATP7A in intracellular vesicles.
-
Problem 2: siRNA-mediated knockdown of ATP7A in my resistant cells only partially restores sensitivity to this compound.
-
Possible Cause: this compound resistance is often multifactorial. While ATP7A may be a significant contributor, other mechanisms could also be at play. These can include increased DNA repair, altered drug influx, or inactivation by glutathione.
-
Troubleshooting Steps:
-
Verify Knockdown Efficiency: Ensure that your siRNA treatment is effectively reducing ATP7A protein levels by performing a Western blot. Aim for at least 70-80% knockdown.[4]
-
Investigate Other Resistance Mechanisms:
-
DNA Repair: Assess the expression and activity of key DNA repair proteins (e.g., ERCC1).
-
Drug Influx: Evaluate the expression of copper transporter 1 (CTR1), which is involved in platinum drug uptake.
-
Glutathione Levels: Measure intracellular glutathione (GSH) levels, as elevated GSH can inactivate this compound.
-
-
Combination Therapy: Consider experiments combining ATP7A knockdown with inhibitors of other potential resistance pathways.
-
Quantitative Data Summary
Table 1: Effect of ATP7A Overexpression on Platinum Drug Resistance
| Cell Line Comparison | Drug | Fold Resistance | Reference |
| 2008/MNK (ATP7A transfected) vs. 2008 (parental) | This compound | ~2.5 | [1] |
| 2008/MNK (ATP7A transfected) vs. 2008 (parental) | Cisplatin | ~1.8 | [1] |
| 2008/MNK (ATP7A transfected) vs. 2008 (parental) | Oxaliplatin | ~1.5 | [1] |
| EC109/DDP (cisplatin-resistant) vs. EC109 (parental) | This compound | 5.27 | [4][5] |
Table 2: Effect of ATP7A Knockdown on Platinum Drug Resistance
| Cell Line | Treatment | Reversal of Resistance | Reference |
| EC109/DDP | ATP7A siRNA | 37.09% | [4][5] |
| A549/DDP | ATP7A siRNA | 41.2% | [6] |
Experimental Protocols
1. Clonogenic Assay for Drug Sensitivity
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.
-
Methodology:
-
Harvest and count cells from both sensitive and resistant cell lines.
-
Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Expose the cells to a range of this compound concentrations for a defined period (e.g., 1 hour).[1]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each drug concentration relative to untreated controls and plot the concentration-survival curves.
-
2. Western Blot for ATP7A Protein Expression
This technique is used to detect and quantify the amount of ATP7A protein in cell lysates.
-
Methodology:
-
Prepare total protein lysates from cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ATP7A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
3. siRNA-Mediated Knockdown of ATP7A
This method uses small interfering RNA to specifically silence the expression of the ATP7A gene.
-
Methodology:
-
Seed cells in antibiotic-free medium and allow them to reach a specific confluency (e.g., 50-70%).
-
Dilute the ATP7A-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for the desired time (e.g., 48-72 hours).[4]
-
After incubation, the cells can be used for downstream experiments, such as drug sensitivity assays or Western blotting to confirm knockdown.
-
Visualizations
Caption: Mechanism of ATP7A-mediated this compound resistance.
Caption: Workflow for validating the role of ATP7A using siRNA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of the copper efflux transporter ATP7A mediates resistance to cisplatin, this compound, and oxaliplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of copper transporter ATP7A in platinum-resistance of esophageal squamous cell cancer (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of copper transporter ATP7A in platinum-resistance of esophageal squamous cell cancer (ESCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-transporting P-type adenosine triphosphatase (ATP7A) is associated with platinum-resistance in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Carboplatin Resistance with Metformin in NSCLC Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the reversal of carboplatin resistance with metformin in non-small cell lung cancer (NSCLC) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which metformin is thought to reverse this compound resistance in NSCLC cells?
A1: Metformin has been shown to resensitize this compound-resistant NSCLC cells to this compound-induced apoptosis primarily by targeting glucose metabolism. It achieves this by decreasing the expression of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. This reduction in PKM2 leads to inhibited glucose uptake, lactate production, and ATP generation, thereby promoting apoptosis through the mitochondrial pathway when combined with this compound.[1][2]
Q2: Which NSCLC cell lines are suitable for studying metformin's effect on this compound resistance?
A2: Commonly used models include this compound-resistant sublines derived from established NSCLC cell lines. For example, A549/R and PC9/R, which are this compound-resistant versions of the A549 and PC9 cell lines, have been successfully used to demonstrate metformin's efficacy.[1][2] Researchers can develop their own resistant cell lines through continuous exposure to increasing concentrations of this compound.
Q3: What concentrations of metformin and this compound are typically used in in vitro experiments?
A3: The concentrations can vary depending on the cell line and experimental design. However, studies have shown that a relatively low concentration of metformin, such as 2 mM, can be effective in sensitizing resistant cells to this compound.[1] For this compound, a concentration that is sub-lethal to the resistant cells when used alone (e.g., 20 μM) is often used to demonstrate the synergistic effect with metformin.[1] It is crucial to perform dose-response curves to determine the optimal concentrations for your specific cell lines.
Q4: Can metformin reverse resistance to other chemotherapeutic agents in NSCLC?
A4: Yes, studies have indicated that metformin can also impair cross-resistance to other chemotherapeutic drugs. For instance, metformin has been shown to increase the sensitivity of this compound-resistant NSCLC cells to cisplatin, etoposide, and 5-fluorouracil.[1][3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for adding reagents and ensure consistent timing. |
| Low signal or no difference between treated and control groups in resistant cells | Sub-optimal drug concentrations, insufficient incubation time, or high cell density. | Perform a dose-response curve to determine the IC50 of this compound for both parental and resistant cells. Optimize the incubation time for drug treatment. Ensure the cell density allows for logarithmic growth during the assay period. |
| High background in MTT assay | Contamination of cell culture with bacteria or yeast. Incomplete solubilization of formazan crystals. | Regularly check cell cultures for contamination. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal for target proteins (e.g., PKM2, cleaved caspases) | Low protein expression, insufficient protein loading, or poor antibody quality. | Confirm the expected expression level of the target protein in your cell line. Increase the amount of protein loaded per lane (20-40 µg is a good starting point). Use a validated antibody at the recommended dilution and ensure it is suitable for your application. |
| High background or non-specific bands | Antibody concentration is too high, insufficient blocking, or inadequate washing. | Titrate the primary antibody to find the optimal concentration. Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Increase the number and duration of washing steps between antibody incubations. |
| Inconsistent protein loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein into each well. Always normalize to a loading control like β-actin or GAPDH to verify equal loading. |
In Vivo Xenograft Studies
| Problem | Possible Cause | Solution |
| No significant difference in tumor growth between control and metformin + this compound group | Sub-optimal dosing or administration route, insufficient treatment duration. | Optimize the dosage and administration route for both metformin (e.g., in drinking water or by oral gavage) and this compound (e.g., intraperitoneal injection).[1] Ensure the treatment duration is sufficient to observe a therapeutic effect. |
| High toxicity or weight loss in mice | Drug dosage is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for the combination therapy in your mouse model. Monitor the health and body weight of the mice regularly. |
| Variability in tumor size within a group | Inconsistent number of cells injected, or variation in injection site. | Ensure a consistent number of viable cells are injected subcutaneously into the same location for each mouse. Randomize mice into treatment groups after tumors have reached a palpable size. |
Quantitative Data Summary
Table 1: Effect of Metformin on the IC50 of this compound in Resistant NSCLC Cells
| Cell Line | Treatment | This compound IC50 (μM) |
| A549/R | Control | > 80 |
| Metformin (2 mM) | ~ 30 | |
| PC9/R | Control | > 80 |
| Metformin (2 mM) | ~ 35 | |
| Data is approximate and based on graphical representations in the cited literature.[1] |
Table 2: Effect of Metformin on Glucose Metabolism in this compound-Resistant NSCLC Cells
| Cell Line | Treatment | Relative Glucose Uptake | Relative Lactate Production | Relative ATP Production |
| A549/R | Control | 1.0 | 1.0 | 1.0 |
| Metformin (2 mM) | ~ 0.6 | ~ 0.5 | ~ 0.4 | |
| PC9/R | Control | 1.0 | 1.0 | 1.0 |
| Metformin (2 mM) | ~ 0.7 | ~ 0.6 | ~ 0.5 | |
| Data is approximate and based on graphical representations in the cited literature.[1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed this compound-resistant NSCLC cells (e.g., A549/R, PC9/R) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound with or without a fixed concentration of metformin (e.g., 2 mM). Include wells with untreated cells as a control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
-
Protein Extraction: Treat cells with metformin and/or this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKM2, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Metformin reverses this compound resistance by inhibiting PKM2.
Caption: Workflow for studying metformin's effect on this compound resistance.
References
Technical Support Center: Managing Carboplatin-Induced Thrombocytopenia in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of carboplatin to induce thrombocytopenia in animal models.
Troubleshooting Guide
Issue 1: Inconsistent or Mild Thrombocytopenia
Q: My animal models are not developing consistent or significant thrombocytopenia after this compound administration. What are the possible causes and solutions?
A: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Verify Drug Dose and Administration:
-
Dose Calculation: this compound dosage is critical and varies significantly between species. Doses are often calculated based on body surface area (mg/m²) for larger animals like dogs and cats, and body weight (mg/kg) for rodents.[1][2] Ensure your calculations are accurate for the specific animal model.
-
Route of Administration: The route can impact bioavailability. Intraperitoneal (IP) and intravenous (IV) injections are common.[3][4] Ensure the administration technique is correct and consistent to avoid partial dosing (e.g., subcutaneous leakage during an attempted IP injection).
-
-
Animal Model Suitability:
-
Species and Strain: Different species and even strains can have varying sensitivities to this compound. Mice, rats, and dogs are commonly used models.[5]
-
Body Weight: In dogs, smaller animals (<15 kg) have been shown to be at a significantly higher risk of developing severe thrombocytopenia and neutropenia.[6] This factor might be relevant in other species as well.
-
-
Timing of Platelet Measurement:
-
The platelet nadir (the lowest point) does not occur immediately. In rats given a 35 mg/kg IP dose, the platelet count significantly decreased on day 6 and began to recover from day 9.[3][7] In dogs and cats, the nadir is often observed around 14 days post-administration.[8][9] Ensure your blood collection time points are aligned with the expected nadir for your specific model and dose.
-
Issue 2: Excessive Toxicity or Animal Mortality
Q: I am observing high mortality rates or severe side effects (e.g., severe lethargy, bleeding) in my animal models. How can I mitigate this?
A: High toxicity indicates that the this compound dose may be too high for your specific model or that the animals are experiencing complications from severe myelosuppression.
-
Dose Reduction: This is the most direct approach. If you are observing grade 3 or 4 thrombocytopenia or neutropenia, consider a dose reduction of 20-25% for subsequent cohorts.[10] In a murine model, a high dose of 600 mg/m² IV resulted in 70-80% mortality, which was reduced by pre-treatment with protective agents.[11]
-
Monitor for Neutropenia: this compound also causes neutropenia (a reduction in neutrophils), which increases the risk of infection.[9][12] Animals with neutrophil counts below 1000 cells/μL are at an increased risk for sepsis.[10]
-
Supportive Care: Ensure animals have easy access to food and water. Monitor for signs of dehydration, vomiting, and diarrhea, which are common side effects.[10] Hospitalization with IV fluids and anti-emetics may be required for severe cases.[10]
-
Consider Cytoprotective Agents:
-
Amifostine: This agent has been shown to reduce the severity and duration of this compound-induced thrombocytopenia.[14]
-
Interleukin-1 beta (IL-1β) and Corticosteroids: Pre-treatment with these agents significantly decreased mortality rates and ameliorated platelet count nadirs in mice treated with high-dose carboploplatin.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are typical this compound doses for inducing thrombocytopenia in different animal models?
A: Dosages vary widely. The following table summarizes doses reported in the literature. It is crucial to perform a dose-finding study for your specific experimental conditions.
| Animal Model | This compound Dose | Route of Administration | Notes |
| Mouse | 100 mg/kg | Intraperitoneal (IP) | Single administration to CBA mice.[4] |
| 125 mg/kg | Intraperitoneal (IP) | Single injection to induce myelosuppression.[15] | |
| Rat | 35 mg/kg | Intraperitoneal (IP) | Caused a ~35% decrease in platelets in Sprague-Dawley rats by day 6.[3][7] |
| 60 mg/kg | Intravenous (IV) | Used in a study observing effects on red blood cells.[4] | |
| Dog | 300 mg/m² | Intravenous (IV) | Common clinical dose; used in a study with Beagles.[13][16] |
| 350 mg/m² | Intravenous (IV) | Used in a study evaluating a thrombopoietin receptor agonist.[17] | |
| Cat | 200 mg/m² | Intravenous (IV) | Considered a moderately tolerated dose.[2] |
| Dose based on GFR* | Intravenous (IV) | A dosing strategy based on individual glomerular filtration rate (GFR) and a target Area Under the Curve (AUC) can more accurately predict myelosuppression.[18][19] |
*GFR-based dosing formula: Dose = AUC_Target x 2.6 x GFR x body weight. The maximum tolerated AUC_Target was found to be 2.75 min•mg•mL⁻¹.[18][19]
Q2: What is the mechanism of this compound-induced thrombocytopenia?
A: this compound primarily targets the bone marrow, suppressing the production of platelets from their precursors, the megakaryocytes.[5] The mechanism involves:
-
Downregulation of JAK2: this compound significantly reduces the expression of Janus kinase 2 (JAK2) in megakaryocytes.[3][7]
-
Inhibition of STAT3 Pathway: The reduction in JAK2 inhibits the downstream STAT3 signaling pathway, which is critical for megakaryocyte proliferation and differentiation.[3][7]
-
Cell Cycle Arrest and Apoptosis: This signaling disruption leads to S-phase cell cycle arrest and apoptosis (programmed cell death) in megakaryocytes.[3][7]
-
Reduced TPO Sensitivity: this compound also downregulates the expression of c-Mpl, the receptor for thrombopoietin (TPO). This makes megakaryocytes less responsive to TPO, the primary hormone that stimulates platelet production.[3]
Q3: How should I monitor platelet counts and other hematological parameters?
A: Regular monitoring is essential. A complete blood count (CBC) should be performed at baseline (before this compound administration) and at several time points post-administration.
-
Frequency: Weekly CBCs are often recommended for at least four weeks to track the platelet nadir and recovery.[9][18]
-
Key Time Points: Based on rodent models, checking on days 3, 6, 9, and 12 can capture the platelet drop and initial recovery phase.[3][7] For dogs and cats, a check between days 10-14 is critical to identify the nadir.[2][9]
-
Other Parameters: Monitor neutrophils and red blood cells, as this compound can also cause neutropenia and anemia.[12]
Q4: Are there any experimental treatments that can ameliorate this compound-induced thrombocytopenia in animal models?
A: Yes, several agents are being investigated. While some have shown promise, others have not been effective.
-
Lithium Carbonate: While lithium did stimulate thrombopoiesis (platelet production) in normal dogs, it failed to prevent or lessen this compound-induced thrombocytopenia in a study involving Beagles.[13][16]
-
Thrombopoietin (TPO) Receptor Agonists: Agents like GW395058 (a peptide agonist) have been shown to reduce the thrombocytopenic effects of this compound in dogs.[17]
-
Herbal Extracts: An extract from Carica papaya leaves was found to significantly elevate platelet counts in a mouse model of this compound-induced thrombocytopenia.[15]
Experimental Protocols & Visualizations
Protocol: Induction of Thrombocytopenia in Rats
This protocol is based on a study using Sprague-Dawley rats.[3][7]
-
Animal Model: Male Sprague-Dawley rats (150-200g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal for a CBC.
-
This compound Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 35 mg/kg .
-
Monitoring:
-
Perform daily health checks, monitoring for weight loss, lethargy, or signs of bleeding.
-
Collect blood samples for CBC analysis on days 3, 6, 9, and 12 post-injection to track the platelet count nadir and recovery.
-
Visualizations
Caption: General experimental workflow for studies of this compound-induced thrombocytopenia.
References
- 1. Population pharmacokinetics modelling for clinical dose adjustment of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jbums.org [jbums.org]
- 6. This compound-induced myelosuppression as related to body weight in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Thrombocytopenia through JAK2 Downregulation, S-Phase Cell Cycle Arrest and Apoptosis in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction in this compound hematopoietic toxicity in tumor bearing mice: comparative mechanisms and effects of interleukin-1 beta and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wm-referrals.com [wm-referrals.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Approaches to managing this compound-induced thrombocytopenia: focus on the role of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of lithium carbonate on this compound-induced thrombocytopenia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Phase I evaluation of this compound by use of a dosing strategy based on a targeted area under the platinum concentration-versus-time curve and individual glomerular filtration rate in cats with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carboplatin Nephrotoxicity in Preclinical Research
Welcome to the technical support center for researchers investigating Carboplatin-induced nephrotoxicity. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute robust preclinical studies while minimizing renal toxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound nephrotoxic in preclinical models?
A1: Yes, while this compound is less nephrotoxic than its predecessor, Cisplatin, it can induce renal damage, particularly at higher doses.[1][2][3] High-dose this compound chemotherapy has been shown to cause renal tubular injury in animal models.[4][5]
Q2: What are the primary mechanisms of this compound-induced nephrotoxicity?
A2: The primary mechanism is through the induction of oxidative stress.[5] this compound administration leads to an increase in reactive oxygen species (ROS) and lipid peroxidation in the kidneys.[4][5] This is coupled with a depletion of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4][5] Additionally, similar to Cisplatin, this compound can induce apoptosis in renal tubular cells, a process in which the p53 signaling pathway may play a role.[2][6]
Q3: What are the most common animal models used to study this compound nephrotoxicity?
A3: Male Wistar and Sprague-Dawley rats are frequently used models for studying this compound-induced nephrotoxicity.[4][5][7] Mice are also utilized in these studies.[8]
Q4: How can I monitor for nephrotoxicity in my animal model?
A4: Key indicators of this compound-induced nephrotoxicity include increased plasma creatinine and blood urea nitrogen (BUN) levels.[4][5] Monitoring urinary excretion of enzymes like lactate dehydrogenase and proteins such as albumin can also serve as sensitive, non-invasive markers of renal damage.[9] Histopathological examination of kidney tissue is the gold standard for assessing tubular injury.
Q5: How can I adjust this compound dosage to minimize nephrotoxicity in my preclinical studies?
A5: The Calvert formula is a widely used method to dose this compound based on the glomerular filtration rate (GFR) and the desired area under the curve (AUC).[10][11][12] This allows for a more individualized dosing strategy that can help minimize toxicity while maintaining efficacy.[10] The formula is: Dose (mg) = Target AUC (mg/mL·min) x [GFR (mL/min) + 25] .[10][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in nephrotoxicity markers between animals in the same group. | - Inconsistent drug administration (e.g., intraperitoneal injection leakage).- Differences in animal hydration status.- Genetic variability within the animal strain. | - Ensure proper training in administration techniques.- Provide ad libitum access to water and consider providing hydration support (e.g., subcutaneous saline) for high-dose studies.- Use a well-characterized, genetically homogenous animal strain. |
| No significant signs of nephrotoxicity observed at the expected dose. | - Incorrect dose calculation or preparation.- Animal strain may be less sensitive.- Timing of sample collection may be too early. | - Double-check all dose calculations and the concentration of the this compound solution.- Review the literature for appropriate doses for your specific animal model and strain.- Conduct a time-course study to determine the peak of renal injury, which can occur 3-5 days post-administration.[4] |
| Excessive mortality in the this compound-treated group. | - The dose may be too high, leading to severe systemic toxicity in addition to nephrotoxicity.- Myelosuppression is a known side effect of this compound. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your model.[14][15]- Monitor complete blood counts (CBCs) to assess hematological toxicity.[14][15]- Consider reducing the dose or providing supportive care. |
| Difficulty in consistently assessing renal histopathology. | - Improper tissue fixation or processing.- Subjectivity in scoring tubular damage. | - Follow a standardized protocol for kidney fixation (e.g., 10% neutral buffered formalin) and embedding.[16][17]- Utilize a semi-quantitative scoring system for tubular injury and have slides evaluated by a trained pathologist in a blinded manner.[17] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound-induced nephrotoxicity in rats.
Table 1: Dose-Dependent Effects of this compound on Renal Function Markers in Rats (4 days post-treatment)
| This compound Dose (mg/kg, i.p.) | Plasma Creatinine (mg/dL) (Mean ± SD) | Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD) |
| Control (Saline) | 0.58 ± 0.05 | 21.5 ± 2.1 |
| 64 | 0.65 ± 0.06 | 24.3 ± 2.5 |
| 128 | 0.92 ± 0.08 | 35.1 ± 3.2 |
| 192 | 1.45 ± 0.12 | 58.7 ± 5.1 |
| 256 | 2.18 ± 0.18 | 89.4 ± 7.9 |
| Data adapted from a study in Male Wistar rats.[5] *p < 0.05 compared to control. |
Table 2: Time-Dependent Effects of this compound (256 mg/kg, i.p.) on Renal Function Markers in Rats
| Time Point (Days) | Plasma Creatinine (mg/dL) (Mean ± SD) | Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD) |
| 1 | 0.71 ± 0.06 | 28.6 ± 2.9 |
| 2 | 1.15 ± 0.10 | 45.3 ± 4.1 |
| 3 | 1.89 ± 0.15 | 76.8 ± 6.8 |
| 4 | 2.21 ± 0.19 | 91.2 ± 8.2 |
| 5 | 2.05 ± 0.17 | 85.6 ± 7.5 |
| Data adapted from a study in Male Wistar rats.[4] *p < 0.05 compared to control. |
Key Experimental Protocols
Protocol 1: Induction of this compound Nephrotoxicity in a Rat Model
This protocol is based on established methods for inducing dose- and time-dependent nephrotoxicity.[4][5]
Materials:
-
Male Wistar rats (250-300g)
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a fresh solution of this compound in sterile saline on the day of injection.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 64, 128, 192, or 256 mg/kg) or saline for the control group.[5]
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 3, 4, or 5 days post-injection), anesthetize the animals and collect blood via cardiac puncture for serum analysis of creatinine and BUN.[4]
-
Tissue Harvesting: Perfuse the kidneys with cold saline and harvest them. One kidney can be snap-frozen for biochemical assays, and the other fixed in 10% neutral buffered formalin for histopathology.
Protocol 2: Histopathological Assessment of Renal Injury
This protocol outlines the steps for histological evaluation of kidney tissue.[8][16][17]
Materials:
-
Formalin-fixed kidney tissue
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Periodic acid-Schiff (PAS) stains
-
Light microscope
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.[17]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with H&E for general morphology and PAS to visualize basement membranes and tubular brush borders.
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for signs of tubular injury, such as tubular dilation, cast formation, epithelial cell necrosis, and loss of brush border.
-
Scoring: Use a semi-quantitative scoring system to evaluate the degree of tubular damage in a blinded manner. A common scoring system is based on the percentage of affected tubules in multiple fields of view.[17]
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound nephrotoxicity.
Caption: Key signaling pathways in this compound-induced nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Analytical Approaches Demonstrate a Complex Relationship of Genetic and Nongenetic Factors with Cisplatin- and this compound-Induced Nephrotoxicity in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time response of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose response of this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of cisplatin and this compound on pharmacokinetics, nephrotoxicity and effect on renal nuclear DNA synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigations on the acute and chronic nephrotoxicity of the new platinum analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the Calvert formula to determine the optimal this compound dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. This compound dosage: prospective evaluation of a simple formula based on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Haematological toxicity of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]
- 17. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving Carboplatin Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in maintaining the stability of Carboplatin for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture media?
A1: The primary cause of this compound instability in aqueous solutions, including cell culture media, is hydrolysis. This process involves the replacement of the bidentate cyclobutanedicarboxylato ligand with water molecules or other nucleophiles present in the media. This degradation is significantly accelerated by the presence of chloride ions, which are a common component of many basal media formulations like RPMI and DMEM. The hydrolysis can lead to the formation of cisplatin, a more reactive and toxic compound.[1][2][3]
Q2: How does temperature affect this compound stability?
A2: Temperature plays a crucial role in the stability of this compound. At 37°C, the standard temperature for cell culture, the degradation of this compound is significantly faster than at refrigerated (4°C) or room temperature. One study showed a 3.1% loss of this compound at 37°C over 24 hours. Therefore, for long-term experiments, the continuous exposure of this compound in media at 37°C is a critical factor to consider.
Q3: Is this compound more stable in certain types of cell culture media?
Q4: How should I prepare and store this compound stock solutions for cell culture experiments?
A4: To maximize stability, it is recommended to prepare high-concentration stock solutions of this compound in sterile, nuclease-free water or 5% dextrose solution.[3] Avoid using saline or phosphate-buffered saline (PBS) for reconstitution, as chloride and phosphate ions can accelerate degradation. It is also advised to avoid dissolving this compound in DMSO, as the nucleophilic sulfur in DMSO can inactivate the drug. Stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results in long-term this compound treatment. | This compound degradation in the cell culture medium over the course of the experiment. | 1. Frequent Media Changes: Replace the this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active drug. 2. Use Chloride-Free Media (if possible): If your cell line can be maintained in a custom chloride-free medium, this will significantly enhance this compound stability. 3. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before adding to the culture. |
| Higher than expected cytotoxicity observed. | 1. Degradation of this compound to the more potent cisplatin in chloride-containing media.[3] 2. Incorrect calculation of the working concentration. | 1. Quantify this compound Concentration: Use HPLC to measure the concentration of this compound in your cell culture medium at different time points to assess its stability under your specific experimental conditions. 2. Minimize Incubation Time in Chloride-Containing Solutions: If using standard media, minimize the time the drug is in the media before being applied to the cells. |
| Low or no observed effect of this compound. | 1. Significant degradation of this compound before it can exert its effect. 2. Inactivation of this compound by components in the media supplements (e.g., certain amino acids or antioxidants). | 1. Verify Stock Solution Potency: Test the potency of your this compound stock solution with a short-term cytotoxicity assay on a sensitive cell line. 2. Prepare Media Immediately Before Use: Add this compound to the complete media (with serum and other supplements) just before adding it to the cells. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the solvent and temperature. The following table summarizes available data on this compound degradation under different conditions.
| Concentration | Solvent | Temperature (°C) | Stability / Degradation | Reference |
| 10 mg/mL | Water | 37 | Stable | [4] |
| 10 mg/mL | Water | 60 | Degraded | [4] |
| 0.3 mg/mL & 3.0 mg/mL | 5% Dextrose | 20-25 | Stable for 42 and 63 days, respectively | [3] |
| 0.3 mg/mL & 3.0 mg/mL | 0.9% Sodium Chloride | 20-25 | Rapid degradation | [3] |
| 10 mg/mL | 0.9% Sodium Chloride | 37 | 3.1% loss in 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Reconstitute the powder in sterile, nuclease-free water or 5% dextrose solution to a final concentration of 10 mg/mL.
-
Gently vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Long-Term this compound Treatment of Adherent Cells
-
Seed cells in a multi-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
On the day of treatment, thaw a fresh aliquot of this compound stock solution.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C and 5% CO2.
-
For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent drug concentration.[5]
Protocol 3: Quantification of this compound in Cell Culture Media by HPLC
-
Sample Preparation:
-
Collect an aliquot of the cell culture medium at the desired time point.
-
If the medium contains serum, precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
References
- 1. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability of this compound Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Carboplatin Efficacy in p53-Mutated Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of carboplatin in cancer models with p53 mutations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often less effective in cancers with p53 mutations?
Mutations in the TP53 gene, which are present in over 50% of human cancers, are a significant factor in resistance to chemotherapy.[1][2] Wild-type p53 acts as a tumor suppressor by regulating cell cycle arrest, DNA repair, and apoptosis in response to DNA damage induced by agents like this compound.[1] When p53 is mutated, these crucial functions can be lost, leading to:
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Impaired Apoptosis: Mutant p53 can fail to induce programmed cell death in response to this compound-induced DNA damage, allowing cancer cells to survive and proliferate.[3][4]
-
Enhanced DNA Repair: Some p53 mutants can upregulate DNA repair mechanisms, counteracting the cytotoxic effects of this compound.[3]
-
Gain-of-Function (GOF) Activities: Certain missense mutations in p53 not only result in a loss of tumor suppressor function but also confer new oncogenic properties (Gain-of-Function).[2] These GOF mutants can actively promote cancer progression, metastasis, and chemoresistance.[2][3] For instance, some GOF mutant p53 proteins can enhance drug efflux from cancer cells by upregulating ATP-binding cassette (ABC) transporters.[2]
Q2: What are the main strategies to overcome this compound resistance in p53-mutated cancers?
Several strategies are being investigated to enhance this compound's effectiveness in the context of p53 mutations:
-
Targeting the DNA Damage Response (DDR) Pathway: Since p53-mutated cells often have a deficient G1 checkpoint, they become highly reliant on the G2/M checkpoint for DNA repair before entering mitosis.[5][6] Inhibiting key players in the G2/M checkpoint, such as WEE1 and ATR, can lead to "synthetic lethality" when combined with this compound.
-
Restoring Mutant p53 Function: Compounds that can restore the wild-type conformation and function to mutant p53 proteins are being explored. This can re-establish the apoptotic response to this compound.
-
Targeting Other Synthetic Lethal Partners: Researchers are identifying other cellular pathways that become critical for the survival of p53-mutated cancer cells, such as the mTOR and PKMYT1 pathways.
Troubleshooting Guides
Problem 1: Low synergy or additive effects observed when combining a WEE1 inhibitor with this compound in a p53-mutant cell line.
Possible Causes and Solutions:
-
Suboptimal Dosing or Scheduling: The timing and concentration of both drugs are critical.
-
Troubleshooting Step: Perform a dose-matrix experiment varying the concentrations of both this compound and the WEE1 inhibitor to identify the optimal synergistic ratio. Consider sequential scheduling, for example, pre-treating with this compound for a period (e.g., 24 hours) to induce DNA damage before adding the WEE1 inhibitor.
-
-
Cell Line Specific Resistance Mechanisms: The specific type of p53 mutation or other co-occurring mutations might influence the response.
-
Troubleshooting Step: Verify the p53 mutation status of your cell line.[7] Analyze the expression levels of key cell cycle and DNA damage response proteins (e.g., CDK1, Cyclin B1) via Western blot to ensure the pathway is active. Some p53 mutants may not confer the same level of dependency on the G2/M checkpoint.[8]
-
-
Incorrect Assay for Synergy: The chosen assay might not be sensitive enough to detect synergy.
-
Troubleshooting Step: Use multiple assays to assess synergy, such as cell viability (MTT, CellTiter-Glo), apoptosis (caspase activity, Annexin V staining), and clonogenic survival assays. Calculate synergy scores using models like Bliss independence or Loewe additivity.
-
Problem 2: Inconsistent results with mutant p53 reactivating compounds (e.g., APR-246) in combination with this compound.
Possible Causes and Solutions:
-
Type of p53 Mutation: Not all p53 mutations are susceptible to refolding by these compounds.
-
Compound Stability and Delivery: The compound may be unstable or not reaching its target effectively in your experimental system.
-
Troubleshooting Step: Prepare the compound fresh for each experiment and protect it from light if necessary. In animal models, consider different formulation or delivery routes to improve bioavailability.
-
-
Off-Target Effects: The observed effects might be due to off-target activities of the compound.
-
Troubleshooting Step: Include a p53-null cell line as a negative control to determine if the compound's effect is p53-dependent. Assess the induction of p53 target genes (e.g., p21, PUMA, BAX) by qPCR or Western blot to confirm p53 reactivation.
-
Quantitative Data Summary
Table 1: Clinical Trial Data for WEE1 Inhibitor (AZD1775/Adavosertib) in Combination with this compound
| Clinical Trial ID | Cancer Type | p53 Status | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT01164995 | Ovarian Cancer (platinum-refractory/resistant) | Mutated | AZD1775 + this compound | 43% | 5.3 months |
Data from a Phase II study.[10][11][12]
Table 2: Preclinical Synergy of ReACp53 and this compound in Ovarian Cancer Models
| Model | p53 Status | Combination Effect | Key Finding |
| OVCAR3 cell line | Mutant | Synergistic | Enhanced apoptosis |
| Patient-derived HGSOC organoids | Mutant | Additive/Synergistic | Enhanced tumor cell targeting in the majority of samples |
| OVCAR3 xenograft mice | Mutant | Extended Survival | Increased survival with combination therapy vs. This compound alone |
Data from in vitro and in vivo studies.[7][13][14]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, the experimental drug (e.g., WEE1 inhibitor), and the combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be calculated using software like CompuSyn.
Protocol 2: Western Blot for Phospho-CDK1 (a marker of WEE1 inhibition)
-
Cell Lysis: Treat cells with this compound and/or a WEE1 inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. A decrease in the phospho-CDK1 signal indicates WEE1 inhibition.
Visualizations
Caption: Role of p53 in this compound Response.
Caption: General Experimental Workflow.
Caption: WEE1/ATR Inhibition Pathway.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining ReACp53 with this compound to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant p53 gain of function: differential effects of different p53 mutants on resistance of cultured cells to chemotherapy | Semantic Scholar [semanticscholar.org]
- 9. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Study of WEE1 Inhibitor AZD1775 Plus this compound in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. Combining ReACp53 with this compound to Target High-Grade Serous Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Carboplatin and Oxaliplatin in colorectal cancer models
For researchers, scientists, and drug development professionals, understanding the nuances of platinum-based chemotherapeutics is critical in the pursuit of effective cancer therapies. This guide provides an objective, data-driven comparison of Carboplatin and Oxaliplatin in colorectal cancer models, highlighting their differential efficacy and underlying mechanisms of action.
While both are platinum-coordinating complexes that induce cell death by forming DNA adducts, their performance in colorectal cancer presents a stark contrast. Oxaliplatin, a third-generation platinum agent, has become a cornerstone of colorectal cancer treatment, particularly in combination regimens like FOLFOX. In contrast, this compound, a second-generation analogue, is generally considered to have limited to no activity against this malignancy.[1][2][3] This guide delves into the experimental evidence that substantiates this clinical observation.
In Vitro Cytotoxicity: A Clear Divergence
The differential efficacy of this compound and Oxaliplatin is most evident in in vitro cytotoxicity assays. Numerous studies have demonstrated Oxaliplatin's potent growth-inhibitory effects on a panel of human colorectal cancer cell lines. While direct head-to-head comparisons in the same study are limited due to this compound's known inactivity, the available data underscores Oxaliplatin's superior performance.
| Cell Line | Drug | IC50 (µM) | Reference |
| HCT116 | Oxaliplatin | 14 (1h exposure) | [4] |
| HCT116 (CHK2 KO) | Oxaliplatin | 6 (8h exposure) | [4] |
| HCT116 | Oxaliplatin | 29 ± 9 (72h exposure) | [5] |
| HT-29 | Oxaliplatin | >100 (approx.) | [6] |
| HCT-116 | Oxaliplatin | ~5 | [6] |
| HT-29 | Oxaliplatin | 17.5 ± 3 | [7] |
| HCT116 | Oxaliplatin | 3.6 ± 2.4 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
Preclinical studies have consistently shown that Oxaliplatin is active against colorectal cancer cell lines, whereas this compound demonstrates little to no activity.[1] This fundamental difference in cytotoxicity is the primary reason for their distinct clinical applications in this cancer type.
Mechanisms of Action: More Than Just DNA Adducts
Both this compound and Oxaliplatin exert their cytotoxic effects by forming platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1][8] However, the structural differences between the two drugs, specifically the diaminocyclohexane (DACH) ligand in Oxaliplatin versus the bidentate dicarboxylate ligand in this compound, result in distinct biological consequences.
The DACH ligand in Oxaliplatin creates bulkier and more hydrophobic DNA adducts compared to those formed by this compound.[9] These structurally different adducts are recognized and processed differently by the cell's DNA repair machinery. A key differentiator is the interaction with the Mismatch Repair (MMR) system. The MMR system can recognize and repair the DNA adducts formed by this compound and its predecessor, Cisplatin. In MMR-deficient colorectal cancer cells, a common occurrence, this repair mechanism is faulty, leading to resistance. In contrast, the bulky DACH-platinum adducts of Oxaliplatin are not efficiently recognized by the MMR system, thus circumventing this resistance mechanism.[3][8] This is a critical factor contributing to Oxaliplatin's efficacy in MMR-deficient colorectal tumors.
Induction of Apoptosis and Cell Cycle Arrest
Oxaliplatin has been shown to be a potent inducer of apoptosis in colorectal cancer cells.[10][11][12] Mechanistic studies have revealed that Oxaliplatin can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. In some colorectal cancer cell lines, Oxaliplatin treatment leads to the activation of caspase-8 and Bid, key components of the extrinsic pathway.[10] In others, it promotes the translocation of Bax to the mitochondria and the release of cytochrome c, hallmarks of the intrinsic pathway.[9]
Furthermore, Oxaliplatin consistently induces cell cycle arrest, predominantly at the G2/M phase, in various colorectal cancer cell lines.[5][13][14] This arrest prevents damaged cells from proceeding through mitosis, ultimately leading to apoptosis. While this compound also induces apoptosis and cell cycle arrest in sensitive cancer types, its effects in colorectal cancer models are significantly less pronounced due to its lower cytotoxicity.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Oxaliplatin. Specific details may vary between studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18]
-
Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or Oxaliplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with this compound or Oxaliplatin for the desired time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds to DNA is proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is used to generate a histogram where the x-axis represents the DNA content and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in each phase of the cell cycle.
Conclusion
The experimental evidence from colorectal cancer models unequivocally demonstrates the superior efficacy of Oxaliplatin over this compound. This difference is rooted in their distinct chemical structures, which lead to different types of DNA adducts and, consequently, differential recognition and repair by the cellular machinery. Oxaliplatin's ability to circumvent MMR-mediated resistance is a key factor in its success in treating colorectal cancer. Furthermore, Oxaliplatin is a potent inducer of apoptosis and G2/M cell cycle arrest in colorectal cancer cells. This comprehensive comparison underscores the importance of understanding the specific molecular interactions of chemotherapeutic agents within the context of a particular cancer type to guide rational drug development and clinical application.
References
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibodies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different apoptotic pathways activated by oxaliplatin in primary astrocytes vs. colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jcdr.net [jcdr.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Validating Carboplatin Efficacy: A Comparative Guide for Patient-Derived Xenograft (PDX) Models
This guide provides an objective comparison of Carboplatin's performance in various patient-derived xenograft (PDX) models, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction to this compound and PDX Models
This compound is a platinum-based chemotherapy agent widely used in the treatment of numerous cancers, including ovarian, lung, and breast cancer.[1][2][3] Its primary mechanism of action involves binding to DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cancer cell death.[1][4][5][6] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research.[7][8] These models are known to preserve the molecular and histological characteristics of the original tumor, making them highly valuable for evaluating the efficacy of anticancer agents like this compound and for studying mechanisms of drug resistance.[7][8]
Mechanism of Action of this compound
This compound functions as a cell-cycle non-specific alkylating agent.[4][5] After entering the cell, it undergoes hydrolysis, becoming an activated, positively charged species.[1][2] This activated form then binds to nucleophilic sites on DNA, particularly the N7 position of guanine bases.[4][5] This binding results in the formation of intrastrand and interstrand DNA cross-links.[4][5] These adducts distort the DNA structure, interfering with essential cellular processes like DNA replication and transcription, which triggers cell cycle arrest and apoptosis (programmed cell death).[1][4]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. This compound-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Predictive Power of In Vitro Models for In Vivo Carboplatin Response: A Comparative Guide
For researchers, scientists, and drug development professionals, bridging the gap between preclinical findings and clinical outcomes is a perpetual challenge. This guide provides a comparative analysis of various in vitro models in predicting in vivo tumor response to carboplatin, a cornerstone of chemotherapy for several cancers. By examining supporting experimental data and detailed methodologies, this document aims to inform the selection of the most translationally relevant preclinical models.
The success of cancer therapeutics in clinical trials hinges on the predictive accuracy of preclinical models. This compound, a platinum-based alkylating agent, is widely used in the treatment of various malignancies, including ovarian, lung, and head and neck cancers. However, predicting a patient's response to this compound remains a significant clinical hurdle. This guide delves into the correlation between in vitro this compound sensitivity and in vivo tumor response, comparing different preclinical model systems.
A Comparative Analysis of Preclinical Models
The translational potential of in vitro models to predict in vivo response to this compound varies significantly across different platforms. Studies have shown that moving from simplistic two-dimensional (2D) cell cultures to more complex three-dimensional (3D) and ex vivo systems improves the correlation with in vivo outcomes.
A study on epithelial ovarian cancer (EOC) demonstrated that the correlation with in vivo results from mouse models was observed in 3 out of 6 cell lines for 2D monolayer cultures.[1][2] This correlation improved to 4 out of 6 cell lines for 3D spheroid models and reached a high of 5 out of 5 cell lines for a 3D ex vivo tumor model.[1][2] These findings underscore the limitations of traditional 2D cultures, which often fail to recapitulate the complex tumor microenvironment.[3] Interestingly, some cell lines classified as resistant in 2D models were found to be sensitive in 3D models, and vice versa, highlighting the profound impact of the culture system on drug response.[3]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more relevant platform for evaluating therapeutic response due to their ability to maintain the genetic and histological characteristics of the original tumor.[4][5] In a study on triple-negative breast cancer (TNBC), an in vitro assay using cells freshly isolated from PDX tumors accurately predicted the in vivo sensitivity to this compound in three different PDX models.[4][5]
Organoid cultures, which are 3D structures grown from stem cells that mimic the architecture and function of an organ, are also emerging as a powerful tool for predicting treatment response.[6][7] Studies have shown that patient-derived organoids (PDOs) can recapitulate the drug sensitivity of the original tumor and have the potential to guide personalized therapy.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, comparing in vitro this compound sensitivity (IC50 values) with in vivo tumor response.
Table 1: Correlation of In Vitro and In Vivo this compound Sensitivity in Epithelial Ovarian Cancer (EOC) Cell Lines [1]
| Cell Line | 2D Monolayer IC50 (µM) | 3D Spheroid IC50 (µM) | 3D Ex Vivo Tumor IC50 (µM) | In Vivo Response |
| OV1946 | Sensitive | Sensitive | Sensitive | Sensitive |
| OV4453 | Resistant | Sensitive | Sensitive | Sensitive |
| OV90 | Intermediate | Intermediate | N/A | Intermediate |
| OV4485 | Resistant | Intermediate | Intermediate | Intermediate |
| TOV21G | Resistant | Resistant | Resistant | Resistant |
| TOV112D | Resistant | Resistant | Resistant | Resistant |
Table 2: In Vitro Prediction of In Vivo this compound Response in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models [4][5][9]
| PDX Model | In Vitro EC50 (µM) | In Vivo Response |
| UCD52 | 69 | Sensitive (Tumor Decrease) |
| HCI01 | 210 | Resistant |
| HCI09 | 320 | Resistant |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.
In Vitro 2D Monolayer this compound Sensitivity Assay (Clonogenic Assay)[1]
-
Cell Seeding: Cells are seeded in 6-well plates at a density that allows for the formation of individual colonies (e.g., 1,000-1,500 cells/well).
-
Adhesion: Cells are allowed to adhere for 16 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration.
-
Colony Formation: After treatment, the drug-containing medium is removed, and cells are cultured in fresh medium for a period that allows for colony formation (typically 10-14 days).
-
Staining and Quantification: Colonies are fixed and stained with crystal violet. The number of colonies is counted, and the IC50 value (the concentration of drug that inhibits colony formation by 50%) is calculated.
In Vitro 3D Spheroid this compound Sensitivity Assay[1][10]
-
Spheroid Formation: Cells are seeded in ultra-low attachment microplates to promote the formation of spheroids over 48 hours.
-
This compound Treatment: Spheroids are treated with various concentrations of this compound for 24 hours.
-
Recovery: The this compound-containing medium is replaced with fresh medium, and the spheroids are allowed to recover for 24 hours.
-
Viability Assessment: Spheroid viability is assessed using methods such as flow cytometry or ATP-based luminescence assays.
-
IC50 Determination: The IC50 value is determined from the dose-response curves.
Ex Vivo 3D Tumor Model this compound Sensitivity Assay[1]
-
Tumor Dissection: Untreated xenograft tumors are micro-dissected into small tissue fragments (micro-dissected tissues or MDTs).
-
Culture in Microfluidic Devices: The MDTs are placed in microfluidic devices for culture.
-
This compound Treatment: MDTs are treated with a range of this compound concentrations using a specific regimen (e.g., 16-hour induction followed by a 24-hour recovery).
-
Immunofluorescence Analysis: The response to treatment is assessed by immunofluorescence staining for proliferation markers (e.g., Ki-67) and cell death markers.
-
IC50 Calculation: Dose-inhibition curves are generated to determine the IC50 value.
In Vivo Xenograft Tumor Model for this compound Response[1][10]
-
Cell Injection: Immunodeficient mice are injected with cancer cell lines to establish xenograft tumors.
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 200 mm³).
-
This compound Treatment: Mice are treated with different doses of this compound (e.g., 25, 50, 75 mg/kg) on a weekly schedule for a set number of cycles.
-
Tumor Volume Measurement: Tumor volumes are measured regularly throughout the treatment period.
-
Response Classification: The chemosensitivity of each cell line is categorized based on the inhibition of tumor growth compared to control animals.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the relationships between different models, the following diagrams are provided.
Caption: Correlation of different in vitro models with in vivo this compound response.
Caption: Workflow for correlating in vitro and in vivo response using PDX models.
References
- 1. This compound response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sensitivity in epithelial ovarian cancer cell lines: The impact of model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of the treatment sensitivity of patient-derived organoids with treatment outcomes in patients with head and neck cancer (SOTO): protocol for a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Resistance: A Comparative Guide to Carboplatin Cross-Resistance with Other DNA Damaging Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive comparison of the cross-resistance profiles between carboplatin, a cornerstone of chemotherapy, and other DNA damaging agents. By presenting supporting experimental data, detailed methodologies, and visual pathways, we aim to illuminate the complex mechanisms that govern treatment efficacy and failure.
This compound, a second-generation platinum-based chemotherapeutic, exerts its cytotoxic effects by forming DNA adducts, leading to intra- and inter-strand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis.[1][2] However, the emergence of resistance, both intrinsic and acquired, significantly limits its clinical utility. A critical aspect of this resistance is the phenomenon of cross-resistance, where cancer cells resistant to this compound also exhibit decreased sensitivity to other DNA damaging agents. This guide delves into the cross-resistance patterns between this compound and other platinum compounds, alkylating agents, topoisomerase inhibitors, and PARP inhibitors, providing a framework for understanding and potentially overcoming these treatment hurdles.
Quantitative Assessment of Cross-Resistance
The degree of cross-resistance is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) of a drug in a resistant cell line versus its parental, sensitive counterpart. The resulting ratio is known as the resistance factor (RF). The following tables summarize the cross-resistance profiles of this compound with various DNA damaging agents across different cancer cell lines.
Table 1: Cross-Resistance Between Platinum Analogs
| Cell Line | Cancer Type | Resistant To | Cisplatin RF | This compound RF | Oxaliplatin RF | Reference |
| SCC-25/CP | Head and Neck | Cisplatin | 12 | - | - | [3] |
| G3361/CP | Melanoma | Cisplatin | 9 | >10 | - | [4] |
| UM-EC-1 | Endometrial | - | 1.0 | 1.0 | - | [5] |
| UM-EC-2 | Endometrial | - | 1.0 | 1.0 | - | [5] |
| RL95-2 | Endometrial | - | 1.0 | 1.0 | - | [5] |
Table 2: Cross-Resistance of this compound with Other DNA Damaging Agents (NCI-60 Panel Data)
| Drug Class | Drug | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) | Reference |
| Platinum Agent | This compound | 100 | >220 | >240 | [6] |
| Platinum Agent | Cisplatin | 1.4 | 32 | >420 | [6] |
| Anthracycline | Doxorubicin | 0.08 | 0.7 | 15 | [6] |
| Topoisomerase II Inhibitor | Etoposide | 2.5 | 30 | >100 | [6] |
| Alkylating Agent | Melphalan | 10 | 50 | >100 | [6] |
| Alkylating Agent | Cyclophosphamide | 210 | >250 | >250 | [6] |
Data from the NCI-60 screen represents the mean values across 60 different human cancer cell lines and provides a broad overview of drug sensitivity.[6]
Table 3: Cross-Resistance between this compound and PARP Inhibitors
| Cell Line | Cancer Type | Resistant To | This compound Sensitivity | PARP Inhibitor (Talazoparib) Sensitivity | Reference |
| High-risk group | Breast Cancer | This compound | Lower | Lower | [1] |
| Low-risk group | Breast Cancer | This compound | Higher | Higher | [1] |
Key Mechanisms and Signaling Pathways of Cross-Resistance
The development of resistance to this compound and subsequent cross-resistance to other DNA damaging agents is a multifactorial process. Several key cellular mechanisms and signaling pathways are implicated.
DNA Damage Repair (DDR) Pathways
Enhanced DNA repair capacity is a primary driver of platinum resistance. The major pathways involved are:
-
Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts, including those formed by platinum agents. Upregulation of NER components, such as ERCC1, is frequently associated with platinum resistance.
-
Mismatch Repair (MMR): While primarily involved in correcting base mismatches, the MMR system can also recognize platinum-DNA adducts and trigger apoptosis. Defects in MMR can lead to resistance to cisplatin and this compound.[7]
-
Homologous Recombination (HR): This pathway repairs double-strand breaks, which can be a consequence of platinum-induced DNA damage. Cells with proficient HR are generally more resistant to platinum agents and PARP inhibitors. Conversely, cells with HR deficiency, often due to mutations in BRCA1/2, are highly sensitive to these drugs.[7][8] Restoration of HR function is a key mechanism of acquired resistance to both platinum agents and PARP inhibitors.[9]
Drug Efflux and Detoxification
Reduced intracellular accumulation of this compound can also lead to resistance. This can be mediated by:
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively transport platinum drugs out of the cell.
-
Intracellular Detoxification: Elevated levels of glutathione and metallothioneins can bind to and inactivate this compound, preventing it from reaching its DNA target.
Experimental Protocols
To aid researchers in their own investigations, we provide detailed methodologies for key experiments used to assess cross-resistance.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of the DNA damaging agents for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each drug.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Analysis of DNA Repair Proteins (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in DNA repair pathways.
Protocol:
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
-
Data Analysis: Quantify the band intensity to determine the relative expression level of the target protein.
Conclusion
The cross-resistance between this compound and other DNA damaging agents is a significant clinical challenge driven by a complex interplay of cellular mechanisms. A thorough understanding of these resistance profiles, facilitated by quantitative analysis and detailed mechanistic studies, is essential for the rational design of combination therapies and the development of novel strategies to overcome treatment failure. This guide provides a foundational resource for researchers dedicated to advancing the fight against cancer by dissecting and targeting the intricate web of drug resistance.
References
- 1. This compound-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer [frontiersin.org]
- 3. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance and glutathione-S-transferase-pi levels among four human melanoma cell lines selected for alkylating agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of cisplatin and this compound sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Platinum and PARP-Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: Validating the Potent Partnership of Carboplatin and Radiation Therapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. A key strategy in this pursuit is the combination of existing treatments to achieve a synergistic effect, where the combined impact is greater than the sum of its parts. One such powerful alliance is the concurrent use of the chemotherapeutic agent Carboplatin with radiation therapy. This guide provides an objective comparison of this combination against alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying biological mechanisms.
The potentiation of radiation therapy by this compound is a well-documented phenomenon, leading to improved tumor control and patient outcomes in various cancers, including non-small cell lung cancer, head and neck cancer, and cervical cancer.[1][2][3] This synergy stems from this compound's ability to act as a radiosensitizer, primarily by impairing the cancer cells' ability to repair the DNA damage inflicted by radiation.[4][5]
Unveiling the Synergy: Mechanisms of Action
The synergistic interaction between this compound and radiation is multifaceted. Preclinical studies have shown that this compound enhances the killing of cancer cells by radiation through several mechanisms:
-
Radiosensitization of Hypoxic Cells: this compound has been shown to be effective in radiosensitizing hypoxic tumor cells, which are notoriously resistant to radiation alone.[4]
-
Inhibition of DNA Repair: A primary mechanism is the inhibition of the repair of radiation-induced DNA damage, particularly sublethal and potentially lethal damage.[4] this compound forms adducts with DNA, and the presence of these adducts can interfere with the cellular machinery that repairs the strand breaks caused by radiation.[5][6] This leads to an accumulation of lethal DNA damage and ultimately, cell death.
-
Induction of Apoptosis and Senescence: The combination of this compound and radiation has been demonstrated to significantly enhance the induction of apoptosis (programmed cell death) and senescence (irreversible cell cycle arrest) in cancer cells compared to either treatment alone.[2][7]
The signaling pathways involved in this synergistic effect are complex and involve key regulators of the cell cycle and DNA damage response.
Caption: this compound enhances radiation-induced DNA damage, leading to apoptosis and senescence.
Quantifying the Synergy: Preclinical and Clinical Evidence
The synergistic effect of combining this compound and radiation has been quantified in numerous studies. A key metric used in preclinical research is the Enhancement Ratio (ER) or Sensitizer Enhancement Ratio (SER), which measures the degree to which the sensitizer increases the cell-killing effect of radiation.
| Study Type | Cancer Model | Endpoint | Key Findings | Reference |
| Preclinical | Chinese hamster lung cells (V79) | Cell Survival (Hypoxic) | This compound resulted in an Enhancement Ratio (ER) of 1.8. | [4] |
| Preclinical | Human non-small-cell lung cancer (H460) | Clonogenic Survival | This compound SER at 10% survival fraction (D10) was 1.41 with X-rays. | [2][7] |
| Preclinical | Human non-small-cell lung cancer (H460) | Clonogenic Survival | Paclitaxel SER at D10 was 1.29 with X-rays. | [2][7] |
| Clinical | Non-Small Cell Lung Cancer (Stage IIIA/B) | Overall Response Rate | 54% overall response rate with concurrent this compound and radiation. | [1] |
| Clinical | Head and Neck Squamous Cell Carcinoma | Complete Response Rate | Phase II trials showed complete response rates of 65.0%-70.0%. | [8] |
| Clinical | Cervical Cancer | 3-Year Overall Survival | 88% in the this compound-based chemoradiotherapy group. | [3] |
Comparison with Alternatives
While the combination of this compound and radiation is a potent therapeutic strategy, several alternatives are used in clinical practice, each with its own efficacy and toxicity profile.
| Treatment Combination | Mechanism of Radiosensitization | Efficacy Highlights | Key Toxicities | Reference |
| This compound + Radiation | Inhibition of DNA repair, radiosensitization of hypoxic cells. | Effective in various solid tumors with favorable outcomes. | Myelosuppression (thrombocytopenia, leukopenia). | [4][9] |
| Cisplatin + Radiation | Similar to this compound, potent radiosensitizer. | Considered the standard of care in many cancers (e.g., head and neck). | Nephrotoxicity, ototoxicity, neurotoxicity, severe nausea and vomiting. | [8][9] |
| Paclitaxel + this compound + Radiation | Paclitaxel induces G2/M cell cycle arrest, a radiosensitive phase. | Promising clinical activity in head and neck and lung cancers. | Myelosuppression, peripheral neuropathy. | [10] |
| Cetuximab + Radiation | EGFR inhibitor, interferes with cell signaling pathways involved in radioresistance. | An alternative for patients ineligible for platinum-based chemotherapy. | Skin rash, infusion reactions. | [11] |
A direct comparison in a study on locally advanced head and neck cancer showed that while Cisplatin is a potent radiosensitizer, this compound offers a more favorable toxicity profile, particularly with lower rates of kidney damage.[9] For patients with locally advanced cervical cancer and comorbidities, this compound-based chemoradiotherapy showed comparable recurrence and survival rates to Cisplatin-based therapy, with similar rates of severe toxicity.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.[12][13]
Caption: Workflow for assessing cell survival after this compound and radiation treatment.
Detailed Steps:
-
Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates. The number of cells seeded will depend on the expected survival rate for each treatment condition.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration. Following drug treatment, irradiate the cells with a range of radiation doses.
-
Incubation: Incubate the cells for a period of 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixing and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet to make them visible for counting.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The Sensitizer Enhancement Ratio (SER) can then be calculated by dividing the radiation dose required to achieve a certain level of survival in the absence of the drug by the dose required for the same level of survival in the presence of the drug.
Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[14]
Detailed Steps:
-
Cell/Tissue Preparation: Prepare cells or tissue sections on slides.
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or propidium iodide) to visualize all cells.
-
Microscopy and Analysis: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope. The percentage of apoptotic cells can be quantified.
DNA Damage Analysis (Neutral Elution)
Neutral filter elution is a sensitive technique for measuring DNA double-strand breaks.[5]
Detailed Steps:
-
Cell Lysis: Cells are lysed on a filter under non-denaturing conditions.
-
Elution: The DNA is then eluted from the filter with a neutral buffer. The rate of elution is proportional to the number of DNA double-strand breaks.
-
Quantification: The amount of DNA eluted over time is quantified, typically using a fluorescent DNA-binding dye.
-
Data Analysis: The elution profiles of treated and untreated cells are compared to determine the extent of DNA damage.
Conclusion
The synergistic interaction between this compound and radiation therapy is a cornerstone of modern cancer treatment. This guide has provided a comprehensive overview of the evidence supporting this synergy, a comparison with alternative treatments, and detailed experimental protocols to enable further research in this critical area. The continued exploration of such combination therapies holds immense promise for improving the efficacy of cancer treatment and ultimately, patient survival.
References
- 1. Preclinical and clinical experience with cisplatin and this compound and simultaneous radiation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizing effect of this compound and paclitaxel to carbon-ion beam irradiation in the non-small-cell lung cancer cell line H460 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound- and Cisplatin-Based Concurrent Chemoradiotherapy in Locally Advanced Cervical Cancer Patients With Morbidity Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potentiator of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of DNA double-strand breaks by interactions between this compound and radiation: a potential mechanism for radiopotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irradiation-enhanced binding of this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitizing effect of this compound and paclitaxel to carbon-ion beam irradiation in the non-small-cell lung cancer cell line H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin Versus this compound and Paclitaxel in Radiochemotherapy for Patients With Locally Advanced Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potentially Less Nephrotoxicity of this compound Over Cisplatin as Radiosensitizer in Head-neck Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. oatext.com [oatext.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Meta-Analysis of Preclinical Carboplatin Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carboplatin remains a cornerstone of chemotherapy regimens for a variety of cancers. However, intrinsic and acquired resistance limits its efficacy. Preclinical research has increasingly focused on combination therapies to enhance this compound's cytotoxic effects and overcome resistance mechanisms. This guide provides a comparative meta-analysis of preclinical studies on several promising this compound combination therapies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.
I. Comparison of Preclinical Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies, showcasing the synergistic or enhanced anti-cancer effects of combining this compound with other therapeutic agents.
Table 1: this compound and Vorinostat in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Treatment | Growth Inhibition (%) | Colony Formation (%) | Citation |
| A549 | 1 µM Vorinostat | 17 ± 7 | - | [1][2] |
| 128-88T | 1 µM Vorinostat | 28 ± 6 | 83 ± 10 | [1][2] |
| Calu1 | 1 µM Vorinostat | 39 ± 8 | - | [1][2] |
| 201T | 1 µM Vorinostat | 41 ± 7 | - | [1][2] |
| 128-88T | 5 µM this compound | - | 41 ± 11 | [1][2] |
| 128-88T | This compound + Vorinostat | Synergistic Inhibition | 8 ± 4 | [1][2] |
| 128-88T | 2 nM Paclitaxel | - | 53 ± 11 | [1][2] |
| 128-88T | Paclitaxel + Vorinostat | - | 46 ± 21 | [1][2] |
Table 2: this compound, Paclitaxel, and Alpelisib in Adult Granulosa Cell Tumors (AGCT)
| Cell Line Cohort | Treatment | Key Finding | Citation |
| 12 AGCT patient-derived cell lines & KGN cell line | This compound + Paclitaxel + Alpelisib | Synergistic growth inhibition in 11 of 13 (85%) cell lines at concentrations non-toxic for in vivo use. | [3] |
Table 3: this compound and Photodynamic Therapy (PDT) in Ovarian Cancer (3D Model)
| Treatment | Fraction of Residual Tumor Volume (95% CI) | Fraction of Viable Tumor (95% CI) | Citation |
| This compound alone (40 mg/m²) | 0.95 (0.83-1.09) | 0.92 (0.88-0.97) | [4] |
| BPD-PDT alone | 0.76 (0.63-0.92) | 0.80 (0.74-0.86) | [4] |
| BPD-PDT followed by this compound | 0.26 (0.19-0.36) | 0.45 (0.38-0.53) | [4] |
Table 4: this compound and Gemcitabine in Bladder Cancer
| Cell Line | Treatment Sequence | Cytotoxic Effect | IC50 (this compound) | IC50 (Gemcitabine) | Citation |
| 5637 | Gemcitabine followed by this compound | Synergism | 289.3 ± 2.90 µM | 0.086 ± 0.008 µM | [5] |
| 5637 | Concurrent this compound/Gemcitabine | Synergism | 289.3 ± 2.90 µM | 0.086 ± 0.008 µM | [5] |
| 5637 | This compound followed by Gemcitabine | Moderate Antagonism | 289.3 ± 2.90 µM | 0.086 ± 0.008 µM | [5] |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
Cell Viability and Growth Inhibition Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the combination agent, or the combination of both for a specified duration (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.[6][7]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, indicating long-term cell survival.
-
Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded in 6-well plates.
-
Drug Treatment: Cells are exposed to the drugs for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (e.g., 10-14 days).
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the drug combinations for a specific time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.[5]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies.
Signaling Pathways
Caption: Synergistic mechanism of this compound and Vorinostat.
Caption: PI3K pathway inhibition enhances this compound/Paclitaxel efficacy.
Caption: ROS-mediated apoptosis in this compound and PDT combination.
Experimental Workflows
Caption: Workflow for assessing in vitro drug synergy.
References
- 1. Vorinostat increases this compound and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. In Vitro Systematic Drug Testing Reveals this compound, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Enhancement of this compound Efficacy with Photodynamic Therapy in a Three-dimensional Model for Micrometastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Cytotoxic Activity of the this compound and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Standard Operating Procedure: Carboplatin Disposal
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of carboplatin, a cytotoxic antineoplastic agent. Adherence to these procedures is critical to minimize occupational exposure and ensure environmental safety in a laboratory setting. All actions must comply with local, state, and federal regulations.[1][2][3]
Immediate Safety and Handling Precautions
This compound is a hazardous drug that is mutagenic and a potential carcinogen.[2][3] All handling and disposal activities must be performed within a designated area, such as a chemical fume hood or biological safety cabinet, to minimize exposure risk.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with latex or nitrile chemotherapy-rated gloves is required.[4][5] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[4]
-
Eye Protection: Use approved safety glasses with side shields or goggles.[1][6]
-
Face Protection: A face shield is necessary when there is a risk of splashing.[4]
-
Respiratory Protection: A NIOSH-certified respirator may be required for cleaning up spills or when handling this compound powder outside of containment.[5]
Step-by-Step Waste Segregation and Disposal
Proper segregation of this compound waste is the most critical step in the disposal process. Waste is categorized as either "Trace" or "Bulk" depending on the amount of residual drug.[4][7] Never autoclave chemotherapy waste , as this can create hazardous vapors.[4]
Step 1: Identify Waste Type
-
Trace Chemotherapy Waste: This category includes "RCRA empty" items, defined as containing less than 3% of the original drug quantity by weight.[4][7]
-
Bulk Chemotherapy Waste: This category includes materials that do not meet the "RCRA empty" criteria.
Step 2: Use Correct Waste Containers
-
Trace Waste:
-
Sharps: All needles and syringes must be placed directly into a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1][4] Do not crush, clip, or recap needles.[1]
-
Non-Sharps: Place other trace-contaminated items like empty vials, tubing, and contaminated PPE into a designated yellow chemotherapy waste container.[7] These containers must be leak-proof.[1]
-
-
Bulk Waste:
Step 3: Label Containers Correctly
-
All waste containers must be clearly labeled.[1]
-
Labels must include a nationally accepted symbol depicting cytotoxic substances.[1]
-
The container must be clearly marked with the words: "CYTOTOXIC WASTE - INCINERATE" .[1]
Step 4: Store Waste Securely
-
Keep waste containers securely sealed when not in use.[1]
-
Store filled and sealed containers in a designated, cool, dry, and well-ventilated area.[1]
-
This storage area should be separate from other materials and clearly marked.[1]
-
Ensure spill kits are readily available in the storage area.[1]
Step 5: Arrange for Final Disposal
-
The required method for final disposal of both trace and bulk this compound waste is incineration via a licensed hazardous waste disposal service.[1][7]
-
Do not discharge any this compound waste into sewers or waterways.[1]
-
All waste disposal must be handled in accordance with all applicable local, state, and federal regulations.[1][2]
Spill and Decontamination Procedures
Immediate cleanup of any spill is mandatory.[1]
-
Alert Personnel: Immediately notify all personnel in the area of the spill.[1]
-
Secure the Area: Evacuate and restrict access to the spill area.[6]
-
Don PPE: Wear the full range of PPE described in Section 1, including a respirator if required.[1]
-
Contain the Spill:
-
Liquid Spills: Absorb the spill with an inert material such as dry sand, earth, or a chemical absorbent pad.[2]
-
Dry (Powder) Spills: Use dry clean-up procedures to avoid generating dust.[1] Gently cover the spill or dampen it with water before sweeping.[1] A vacuum cleaner fitted with a HEPA filter may also be used.[1]
-
-
Clean Up Residue: Place all contaminated absorbent materials and cleaning supplies into a sealed, leak-proof container.[1][2] This container must be labeled and disposed of as bulk chemotherapy waste in a black RCRA container.[4][7]
-
Decontaminate Surfaces: After the initial clean-up, wash the affected area thoroughly with soap and water.[2][5]
-
Manage Cleaning Solutions: Collect all wash water for treatment and disposal as hazardous waste.[1] Do not allow runoff to enter any drains.[1]
-
Dispose of PPE: Remove and dispose of all contaminated PPE as trace chemotherapy waste.[4]
-
Wash Hands: Always wash hands with soap and water after handling this compound and after removing gloves.[1]
Data Presentation
The primary quantitative measure in this compound waste management is the differentiation between trace and bulk waste, which determines the disposal pathway.
| Waste Category | Contamination Threshold | Required Container | Disposal Pathway |
| Trace Waste | Less than 3% of original drug quantity by weight[4][7] | Yellow, labeled "Cytotoxic Waste"[7] | Incineration |
| Bulk Waste | 3% or more of original drug quantity by weight[4][7] | Black, RCRA-rated, labeled "Hazardous Waste"[7] | Hazardous Waste Incineration |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Carboplatin
Essential protocols for the safe handling, application, and disposal of Carboplatin in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
This compound is a potent antineoplastic agent widely used in cancer research. Due to its cytotoxic nature, stringent safety measures are imperative to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE should be donned before handling the agent and disposed of as cytotoxic waste immediately after use.
Core PPE requirements include:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is the standard. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required. This gown should be resistant to chemotherapy drug permeation.
-
Eye and Face Protection: Safety goggles or glasses with side shields are essential. A full-face shield should be worn when there is a risk of splashing.
-
Respiratory Protection: An N95 respirator or a higher level of respiratory protection may be necessary when handling this compound powder or if there is a risk of aerosolization, such as during spill cleanup. Surgical masks do not provide adequate protection.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing the risk of exposure to this compound. This plan should encompass every stage of the handling process, from receiving the compound to the final disposal of all related waste.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated, well-ventilated area.
-
Wear appropriate PPE when unpacking this compound.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Preparation and Handling
-
All manipulations of this compound, including weighing, reconstitution, and dilution, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent the generation of aerosols.
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure.
-
Use Luer-Lok syringes and needles or other closed-system transfer devices (CSTDs) to minimize the risk of leakage and aerosol formation.
-
Avoid eating, drinking, smoking, or applying cosmetics in the laboratory where this compound is handled.
-
Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
Quantitative Safety Data
Adherence to established occupational exposure limits is critical for ensuring a safe laboratory environment. The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Unit | Source |
| Occupational Exposure Limit (OEL) | |||
| OSHA Permissible Exposure Limit (PEL) - TWA | 0.002 | mg/m³ | Santa Cruz Biotechnology |
| ACGIH Threshold Limit Value (TLV) - TWA | 0.002 | mg/m³ | Getwell Oncology |
| Toxicity Data | |||
| Oral LD50 (Rat) | 343 | mg/kg | Amazon S3 |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol provides a detailed methodology for a common experiment involving this compound: assessing its effect on the viability of cancer cell lines.
Materials:
-
This compound powder
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing FBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in a fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.
-
-
This compound Preparation and Treatment:
-
All preparation of this compound must be done in a BSC wearing full PPE.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the various this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of the solvent used to dissolve this compound) and a "no treatment" control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All items that have come into contact with this compound, including PPE, absorbent pads, vials, syringes, and cell culture waste, must be segregated as cytotoxic waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol. These containers are often yellow for trace chemotherapy waste and black for bulk chemotherapy waste.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Solid Waste: All contaminated solid materials, such as gloves, gowns, and labware, should be placed in the appropriate cytotoxic waste container.
-
Sharps: Needles and syringes used for this compound handling must be disposed of in a designated sharps container for cytotoxic waste.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.
Visual Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
By adhering to these guidelines, researchers can create a safe working environment, minimize the risk of occupational exposure, and ensure the integrity of their scientific research when working with this compound.
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
